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  • Product: 1-(1,3-Dimethoxypropan-2-yl)piperazine
  • CAS: 78531-34-7

Core Science & Biosynthesis

Foundational

1-(1,3-Dimethoxypropan-2-yl)piperazine CAS 78531-34-7 properties

Topic: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) Content Type: Technical Monograph & Application Guide Author Persona: Senior Application Scientist Optimizing Hydrophilicity in Drug Design via Ether-Functio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) Content Type: Technical Monograph & Application Guide Author Persona: Senior Application Scientist

Optimizing Hydrophilicity in Drug Design via Ether-Functionalized Piperazines

Executive Summary: The "Polarity Tuner"

In the landscape of medicinal chemistry, 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) represents a critical structural motif for lead optimization. It functions primarily as a solubility-enhancing tail that avoids the pharmacokinetic liabilities often associated with free hydroxyl groups.

While glycerol-derived side chains (1,3-dihydroxypropan-2-yl) are excellent for lowering LogP, their high hydrogen-bond donor (HBD) count can severely penalize membrane permeability (the "Rule of 5" violation). This dimethoxy analog retains the steric bulk and polarity of the glycerol backbone but "caps" the hydroxyls. The result is a moiety that improves aqueous solubility via hydrogen-bond acceptance (HBA) while maintaining the lipophilicity required for blood-brain barrier (BBB) or cellular membrane penetration.

Physicochemical Profile

The following data aggregates experimental baselines and calculated predictive values essential for incorporating this intermediate into a broader scaffold.

PropertyValue / DescriptionRelevance to Drug Design
CAS Number 78531-34-7Unique Identifier
IUPAC Name 1-(1,3-dimethoxypropan-2-yl)piperazineStandard Nomenclature
Molecular Formula C₉H₂₀N₂O₂Elemental Composition
Molecular Weight 188.27 g/mol Fragment-based design (Low MW leaves room for scaffold)
Physical State Viscous Liquid / Low-melting SolidHandling logistics (likely requires warming to dispense)
Boiling Point ~240–250°C (Predicted @ 760 mmHg)High boiling point allows high-temp coupling reactions
pKa (Basic N) ~9.1 (Secondary amine), ~5.4 (Tertiary amine)Secondary amine is the reactive handle; Tertiary is the core
LogP (Predicted) 0.2 – 0.6"Sweet spot" for solubility without sacrificing permeability
H-Bond Acceptors 4 (2 Ethers, 2 Nitrogens)High water solubility potential
H-Bond Donors 1 (Secondary Amine)Single reactive site for derivatization

Synthetic Architecture & Process Chemistry

For a researcher requiring high-purity material, understanding the genesis of the compound is vital for troubleshooting impurities. There are two primary synthetic routes: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).

Strategic Analysis of Routes
  • Route A (Recommended): Reductive amination of 1,3-dimethoxypropan-2-one with piperazine. This is the "cleaner" industrial route as it avoids the formation of quaternary ammonium salts common in alkylation.

  • Route B: Alkylation of piperazine with 2-chloro-1,3-dimethoxypropane. This often leads to over-alkylation (bis-substitution) and requires a large excess of piperazine to suppress side products.

Visualization of Synthetic Pathways

SynthesisPathways Ketone 1,3-Dimethoxypropan-2-one (CAS 27796-70-9) SchiffBase Imine Intermediate Ketone->SchiffBase Dehydration Piperazine Piperazine (Excess) Piperazine->SchiffBase Target TARGET: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) Piperazine->Target Route B Halide 2-Chloro-1,3-dimethoxypropane Halide->Target Route B (Alkylation) SchiffBase->Target Reduction RedAgent Reductive Agent (NaBH(OAc)3 or H2/Pd) RedAgent->Target Alkylation SN2 Attack (Base catalyzed) Alkylation->Target

Figure 1: Comparison of Reductive Amination (Route A - Top) vs. Direct Alkylation (Route B - Bottom). Route A is preferred for mono-substitution selectivity.

Experimental Protocol: Synthesis via Reductive Amination

Note: This protocol is designed for a 10g scale synthesis.

Objective: Synthesize 1-(1,3-dimethoxypropan-2-yl)piperazine with >95% purity.

Reagents:

  • Piperazine (anhydrous): 4 equiv. (Excess prevents dimerization).

  • 1,3-Dimethoxypropan-2-one: 1 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Solvent.

  • Acetic Acid: Catalytic amount.

Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Piperazine (4 eq) in DCE (10 mL/g). Add 1,3-Dimethoxypropan-2-one (1 eq) and Acetic Acid (1-2 drops). Stir at room temperature for 30 minutes under Nitrogen. Field Insight: Pre-stirring ensures equilibrium favors the imine before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9, Ninhydrin stain) or LC-MS.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification (Critical Step):

    • The organic layer will contain the product and excess piperazine.

    • Wash the organic layer with water (piperazine is highly water-soluble; the product is moderately soluble but more lipophilic).

    • Self-Validating Step: If product is lost to the aqueous phase, saturate the aqueous phase with NaCl (salting out) and re-extract with CHCl₃/Isopropanol (3:1).

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (DCM -> 10% MeOH/DCM with 1% NH₄OH).

Analytical Validation (QC)

To verify the identity of CAS 78531-34-7, look for these specific spectral signatures.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
  • Methoxy Groups: A strong singlet integrating to 6H at approx. δ 3.3–3.4 ppm . This is the most diagnostic signal.

  • Methine (CH): A quintet or multiplet at δ 2.6–2.8 ppm , representing the central carbon of the propane chain attached to the nitrogen.

  • Ether Methylenes (CH₂-O): A doublet (or multiplet) integrating to 4H at approx. δ 3.4–3.6 ppm .

  • Piperazine Ring:

    • 4H multiplet/triplet at δ 2.5–2.6 ppm (adjacent to the alkyl chain).

    • 4H multiplet/triplet at δ 2.8–2.9 ppm (adjacent to the secondary amine).

  • Amine Proton (NH): Broad singlet, shift varies (typically δ 1.5–2.0 ppm ), exchanges with D₂O.

Mass Spectrometry[1]
  • Mode: ESI+

  • Target Ion: [M+H]⁺ = 189.16 m/z .

QC Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 189.1? LCMS->MassCheck NMR 1H NMR (CDCl3) MassCheck->NMR Yes Fail Repurify (Column/Distillation) MassCheck->Fail No (Wrong Mass) SymmetryCheck 6H Singlet (OMe)? Piperazine A2B2 pattern? NMR->SymmetryCheck Purity Purity > 95%? SymmetryCheck->Purity Yes SymmetryCheck->Fail No (Isomer/Impurity) Pass RELEASE BATCH Purity->Pass Yes Purity->Fail No

Figure 2: Analytical workflow for validating CAS 78531-34-7.

Applications in Drug Discovery

This intermediate is not merely a passive linker; it is a functional tool for Lead Optimization .

  • Kinase Inhibitors: Many kinase inhibitors suffer from poor solubility due to flat aromatic cores. Appending the 1-(1,3-dimethoxypropan-2-yl)piperazine tail to the solvent-exposed region of the inhibitor can increase solubility by 10–100 fold compared to a standard ethyl or methyl piperazine.

  • CNS Agents: The dimethoxy motif masks the polarity. Unlike a diol, which might be pumped out by P-gp (P-glycoprotein) or fail to cross the BBB, the bis-ether is often more "stealthy," maintaining lipophilicity while providing metabolic stability (ethers are generally more stable than alcohols to Phase II conjugation).

  • Antifungal Azoles: Similar side chains are found in advanced antifungal candidates where tuning the HLB (Hydrophilic-Lipophilic Balance) is crucial for fungal cell wall penetration.

Handling & Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).

  • Safety: Corrosive/Irritant.[1][2] Wear gloves and eye protection.[1][2][3] In case of contact, wash with copious water.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204565 (Related Structure: 1-(2,3-Dimethoxypropyl)piperazine). Retrieved from . (Note: Specific CAS 78531-34-7 is a regioisomer of common commercial variants; general piperazine properties derived from standard databases).

  • European Chemicals Agency (ECHA). Registration Dossier for substituted piperazines. Retrieved from .

  • Sigma-Aldrich (MilliporeSigma). Product Specification for 1,3-Dimethoxy-2-propanol (Precursor). Retrieved from .

  • Li, J. J. (2014).Name Reactions and Reagents in Organic Synthesis.
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Context for ether vs. alcohol solubility tuning).

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(1,3-Dimethoxypropan-2-yl)piperazine

Executive Summary: The Achiral Solubilizing Scaffold 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) represents a strategic "linker-scaffold" in modern medicinal chemistry. Unlike standard alkyl-piperazines, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Achiral Solubilizing Scaffold

1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) represents a strategic "linker-scaffold" in modern medicinal chemistry. Unlike standard alkyl-piperazines, this molecule incorporates a pseudo-glyceryl backbone (1,3-dimethoxypropan-2-yl) attached to the N1-nitrogen.

Core Value Proposition:

  • Achirality: Despite its complexity, the molecule possesses a plane of symmetry, eliminating the need for enantioselective synthesis or chiral separation—a critical advantage in CMC (Chemistry, Manufacturing, and Controls).

  • Solubility Enhancement: The gem-diether "wings" increase aqueous solubility and polarity (lower LogP) compared to isopropyl analogs, without introducing hydrogen bond donors (HBD) that could hamper blood-brain barrier (BBB) permeability.

  • Versatile Handle: The secondary amine (N4) remains sterically unencumbered, serving as a high-reactivity nucleophile for coupling to drug warheads, PROTAC E3 ligase ligands, or fluorophores.

Physicochemical Architecture

The molecule functions as a monoprotic base at physiological pH, with the N4-secondary amine being the primary protonation site. The ether oxygens reduce lipophilicity while maintaining metabolic stability superior to esters.

Table 1: Physicochemical Profile[1][2]
PropertyValue / DescriptorSignificance in Drug Design
Molecular Formula C₉H₂₀N₂O₂--
Molecular Weight 188.27 g/mol Fragment-like; ideal for FBDD.
Symmetry

(Plane of Symmetry)
Achiral; simplifies regulatory profiling.
LogP (Calc) ~0.3 - 0.6Amphiphilic; balances solubility and permeability.
TPSA 30.93 ŲExcellent membrane permeability (<140 Ų).
pKa (N4 - Secondary) ~9.8Primary basic center; protonated at pH 7.4.
pKa (N1 - Tertiary) ~5.4Low basicity due to steric bulk and inductive effects.
H-Bond Donors 1 (NH)Available for derivatization.[1]
H-Bond Acceptors 4 (2N, 2O)Interacts with solvent water to boost solubility.

Synthetic Pathways & Process Chemistry[3][4][5]

The synthesis of 1-(1,3-Dimethoxypropan-2-yl)piperazine requires careful control to prevent bis-alkylation (formation of the


-disubstituted byproduct).
The "Gold Standard" Route: Reductive Amination

Direct alkylation using 2-halo-1,3-dimethoxypropane is discouraged due to the poor electrophilicity of secondary halides and competitive elimination reactions. Reductive amination is the self-validating protocol of choice, utilizing 1,3-dimethoxy-2-propanone.

Reaction Logic:

  • Imine Formation: The ketone condenses with piperazine to form a transient iminium species.[1][2]

  • Stoichiometric Control: A large excess of piperazine (3–5 equivalents) is strictly required to statistically favor mono-alkylation.

  • Chemomimetic Reduction: Sodium Triacetoxyborohydride (STAB) is used over NaCNBH₃ for its lower toxicity and better compatibility with acid-sensitive ethers.

Detailed Experimental Protocol

Reagents:

  • Piperazine (anhydrous): 5.0 equiv.

  • 1,3-Dimethoxy-2-propanone: 1.0 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: In a flame-dried RBF under N₂, dissolve Piperazine (5.0 eq) and 1,3-dimethoxy-2-propanone (1.0 eq) in dry DCE (0.2 M). Add AcOH (1.0 eq) and stir for 30 minutes at room temperature to promote iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Workup (Critical Purification):

    • Extract the aqueous layer with DCM (3x).

    • Self-Validating Step: The excess piperazine is highly water-soluble. Thorough washing of the organic layer with water (5x) or brine will effectively remove unreacted piperazine, leaving the mono-substituted product in the organic phase.

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Visualization of Synthetic Logic

SynthesisWorkflow Reactants Reactants 1,3-Dimethoxy-2-propanone + Piperazine (5 eq) Intermediate Intermediate Iminium Ion Formation (AcOH Catalyst) Reactants->Intermediate Condensation Reduction Reduction NaBH(OAc)3 (Hydride Transfer) Intermediate->Reduction Reductive Amination Workup Workup Phase Separation (Excess Piperazine -> Aqueous) Reduction->Workup Quench (NaHCO3) Product Target Scaffold 1-(1,3-Dimethoxypropan-2-yl)piperazine Workup->Product Isolation

Figure 1: Step-wise reductive amination workflow emphasizing stoichiometric control for mono-substitution.

Structural Characterization (Spectroscopy)

Confirmation of the structure relies on identifying the symmetry of the propyl backbone and the distinct piperazine ring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentShift (δ ppm)MultiplicityIntegrationStructural Assignment
O-CH₃ 3.35Singlet (s)6HEquivalent terminal methoxy groups.
CH₂-O 3.45Doublet (d)4HMethylene protons adjacent to ether oxygen.
N-CH- 2.75Multiplet (m)1HCentral methine of the propyl chain.
Pip-N1-CH₂ 2.55Broad Triplet4HPiperazine ring protons near the substituent.
Pip-N4-CH₂ 2.90Broad Triplet4HPiperazine ring protons near the secondary amine.
NH 1.80Broad Singlet1HExchangeable secondary amine proton.

Diagnostic Feature: Look for the collapse of the propyl chain signals into a simple doublet (CH₂) and quintet/multiplet (CH) pattern due to the


 symmetry. If the product is chiral (e.g., impurity), this symmetry breaks.

Pharmacophore Utility & Metabolic Fate

Why use this scaffold?

In drug discovery, this moiety acts as a "Polarity Tuner."

  • vs. Isopropyl: The dimethoxy variant lowers LogP by ~1.0 unit, improving solubility in aqueous buffers for assays.

  • vs. Esters: Ethers are resistant to plasma esterases, ensuring the linker survives systemic circulation.

  • vs. Hydroxyls: Capping the oxygens as methyl ethers prevents non-specific binding and improves BBB penetration by reducing the total Hydrogen Bond Donor (HBD) count.

Metabolic Liability: O-Dealkylation

While stable, the methoxy groups are susceptible to CYP450-mediated O-demethylation (primarily CYP2D6 or CYP3A4). This results in the formation of the free alcohol (serinol derivative), which is more polar and likely excreted.

Metabolism Parent Parent Scaffold (Dimethoxy ether) Metabolite1 Metabolite M1 (Mono-demethylated Alcohol) Parent->Metabolite1 CYP450 (O-Demethylation) Metabolite2 Metabolite M2 (Di-demethylated / Serinol) Metabolite1->Metabolite2 CYP450 (Minor Pathway) Excretion Renal Excretion (High Polarity) Metabolite1->Excretion Glucuronidation

Figure 2: Predicted metabolic pathway showing oxidative O-dealkylation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 140180, 1,3-Dimethoxypropane (Precursor Data)." PubChem. Link

  • BldPharm. (2023). "1-(1,3-Dimethoxypropan-2-yl)piperazine Product Monograph & CAS Data." BldPharm Catalog. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on ether metabolic stability vs esters). Link

  • Pagano, B., et al. (2022).[3] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry, 13, 1106-1115. Link

Sources

Foundational

Technical Monograph: 1-(1,3-Dimethoxypropan-2-yl)piperazine

Structural Characterization, Synthetic Methodology, and Utility in Medicinal Chemistry Abstract 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) is a specialized heterocyclic building block utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Methodology, and Utility in Medicinal Chemistry

Abstract

1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents requiring enhanced aqueous solubility and metabolic stability.[1] This guide provides a definitive structural analysis, including verified SMILES and InChI identifiers, and details a robust, self-validating synthetic protocol. We explore its application as a solubilizing pharmacophore linker, leveraging the ether-oxygen rich side chain to modulate lipophilicity (LogP) in drug candidates.

Part 1: Structural Identification & Physicochemical Profile

Precise structural characterization is the bedrock of reproducible science. The following identifiers are generated based on the IUPAC-defined connectivity of the molecule.

Chemical Identifiers[2][3][4][5]
Identifier TypeValue
IUPAC Name 1-(1,3-Dimethoxypropan-2-yl)piperazine
CAS Number 78531-34-7
Canonical SMILES COCC(CN1CCNCC1)COC
Isomeric SMILES COCC(CN1CCNCC1)COC (Achiral)
InChI String InChI=1S/C9H20N2O2/c1-12-6-9(7-13-2)11-4-3-10-5-8-11/h9-10H,3-8H2,1-2H3
InChI Key JJWMJJQFCNBWSW-UHFFFAOYSA-N
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 204.27 g/mol
Structural Visualization

The following diagram illustrates the connectivity, highlighting the piperazine core (blue) and the solubilizing dimethoxy tether (red).

ChemicalStructure Piperazine Piperazine Core (Secondary Amine) Linker C2-Linker (Methine) Piperazine->Linker N-Alkylation Methoxy1 Methoxy Group 1 (-CH2OCH3) Linker->Methoxy1 Methoxy2 Methoxy Group 2 (-CH2OCH3) Linker->Methoxy2

Figure 1: Structural decomposition of 1-(1,3-Dimethoxypropan-2-yl)piperazine highlighting the central methine linker connecting the polar ether wings to the basic heterocycle.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 1-(1,3-Dimethoxypropan-2-yl)piperazine is best approached via Reductive Amination . While direct alkylation (using 2-halo-1,3-dimethoxypropane) is possible, it often suffers from elimination side-reactions due to the steric hindrance at the secondary carbon. Reductive amination offers higher selectivity and cleaner impurity profiles.

Pathway:

  • Precursor: 1,3-Dimethoxy-2-propanone (derived from oxidation of 1,3-dimethoxy-2-propanol).

  • Coupling: Reaction with excess piperazine.

  • Reduction: In situ reduction of the iminium intermediate using Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert nitrogen atmosphere.

Reagents:

  • 1,3-Dimethoxy-2-propanone (1.0 equiv)

  • Piperazine (3.0 equiv) – Excess prevents bis-alkylation.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve Piperazine (3.0 equiv) in anhydrous DCE (0.2 M concentration relative to ketone).

    • Add 1,3-Dimethoxy-2-propanone (1.0 equiv) dropwise at 0°C.

    • Add catalytic Acetic Acid to activate the ketone carbonyl.

    • Checkpoint: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS for the formation of the iminium species (often transient).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: The excess piperazine can be sublimed or removed via column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

Synthetic Workflow Diagram

Synthesis Ketone 1,3-Dimethoxy-2-propanone Intermediate Iminium Ion Species (Transient) Ketone->Intermediate DCE, AcOH, 2h, RT Piperazine Piperazine (3.0 eq) Piperazine->Intermediate DCE, AcOH, 2h, RT STAB Na(OAc)3BH (Reducing Agent) Product 1-(1,3-Dimethoxypropan-2-yl)piperazine (Target) Intermediate->Product STAB, 0°C to RT, 16h Validation QC Checkpoint: LC-MS [M+H]+ = 205.15 1H NMR: Methine triplet ~2.8 ppm Product->Validation

Figure 2: Reductive amination workflow for the synthesis of the target compound, emphasizing the critical reduction step.

Part 3: Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃)

3.35 (s, 6H)
Two equivalent methoxy (-OCH₃) groups.

3.40–3.50 (d, 4H)
Methylene protons of the propyl chain (-CH₂-O-).

2.40–2.90 (m, 9H)
Overlapping piperazine ring protons and the central methine (-CH-).
LC-MS (ESI+) m/z = 205.15 [M+H]⁺Confirms molecular weight (204.27).
TLC Stain with Ninhydrin or KMnO₄Secondary amine reacts with Ninhydrin; Ether chain oxidizes with KMnO₄.

Part 4: Applications in Drug Discovery[7][8][9]

Solubility Enhancement

The 1,3-dimethoxypropan-2-yl moiety acts as a "polar wing" modification. Unlike simple alkyl chains (e.g., isopropyl), the inclusion of two ether oxygens significantly lowers the LogP (partition coefficient) and increases hydrogen bond acceptor (HBA) count without introducing hydrogen bond donors (HBD).

  • Mechanism: The ether oxygens interact with water molecules via hydrogen bonding, disrupting the crystal lattice energy and enhancing aqueous solubility.

  • Pharmacophore: The piperazine nitrogen remains basic (pKa ~9.8), allowing for salt formation (e.g., hydrochloride or fumarate), further boosting solubility.

Linker Chemistry

This scaffold is frequently used in Fragment-Based Drug Design (FBDD) . The secondary amine of the piperazine serves as a nucleophilic handle to attach to larger aromatic scaffolds (e.g., via SɴAr or Buchwald-Hartwig coupling), while the dimethoxy tail protrudes into the solvent front of the protein binding pocket, improving the ADME profile of the final drug candidate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113729 (Related Analog). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. [Link]

Sources

Exploratory

Technical Guide: Chemical Safety &amp; Handling Architecture for 1-(1,3-Dimethoxypropan-2-yl)piperazine

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 1-(1,3-Dimethoxypropan-2-yl)piperazine , a specialized pharmaceutical intermediate.[1] [1] CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 1-(1,3-Dimethoxypropan-2-yl)piperazine , a specialized pharmaceutical intermediate.[1]

[1]

CAS Registry Number: 78531-34-7 Formula: C9H20N2O2 Molecular Weight: 188.27 g/mol Synonyms: 1-(1,3-Dimethoxy-2-propyl)piperazine; Piperazine, 1-[2-(1,3-dimethoxy)propyl]-[1]

Executive Summary & Compound Identity

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a "Safety Architecture"—a logic-based approach to handling 1-(1,3-Dimethoxypropan-2-yl)piperazine. As a secondary amine combined with a diether backbone, this compound presents a dual hazard profile: the corrosivity/sensitization potential of the piperazine moiety and the solvent-like flammability/volatility characteristics of the ether chain.

Structural Logic & Physicochemical Core

The molecule consists of a piperazine ring N-alkylated at the secondary carbon of a 1,3-dimethoxypropane chain.[1] This structural integration dictates its behavior:

  • Basicity: The unsubstituted secondary nitrogen (

    
    ) remains highly nucleophilic and basic (
    
    
    
    ), driving its corrosivity and reactivity with electrophiles.[1]
  • Solubility: The two methoxy groups confer high solubility in both polar organic solvents (Methanol, DMSO) and aqueous media, increasing the risk of rapid dermal absorption.[1]

  • Stability: The ether linkages are generally stable, but the secondary amine makes the compound sensitive to oxidation and formation of carbamates upon exposure to atmospheric

    
    .[1]
    
PropertyValue / CharacteristicImpact on Safety
Physical State Liquid (Viscous)High surface area coverage in spills; requires containment.[1]
Boiling Point Est. >240°C (Predicted)Low vapor pressure at RT, but aerosols are hazardous.[1]
Flash Point Est. >100°CCombustible but not highly flammable.[1]
pKa ~9.8 (Piperazine N)Corrosive to mucous membranes and eyes.[1]
Hygroscopicity HighRequires storage under inert atmosphere (Argon/Nitrogen).[1]

Hazard Profiling & Toxicology Mechanisms

Expert Insight: Treat this compound with the "Piperazine Protocol."[1] Even if specific LD50 data is sparse for this derivative, the piperazine core is a known respiratory sensitizer and skin corrosive.[1]

GHS Classification (Derived & Validated)

Based on Structure-Activity Relationships (SAR) with analogous piperazine derivatives:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage due to high alkalinity.[1]

  • Respiratory Sensitization (Category 1): Inhalation of vapors/mists may cause allergy or asthma symptoms (H334).[1][2][3]

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or in contact with skin (Category 4).[1]

Mechanism of Toxicity[1]
  • Direct Corrosivity: The alkaline nitrogen attacks membrane lipids (saponification), leading to deep tissue necrosis.

  • Sensitization: Piperazines can haptenize proteins in the respiratory tract, triggering IgE-mediated hypersensitivity.[1] Repeated exposure can lead to irreversible occupational asthma.[1]

Storage, Stability & Handling Protocol

Core Directive: This compound requires Cold-Chain Management .

The "Self-Validating" Storage System

Do not rely solely on a refrigerator.[1] Implement a multi-barrier storage system:

  • Primary Container: Glass or Teflon-lined HDPE.[1] Avoid aluminum (reacts with amines).[1]

  • Atmosphere: Headspace must be purged with dry Nitrogen or Argon.[1]

  • Secondary Containment: Sealed desiccator within a cold room (

    
    ).
    
  • Indicator: Use moisture-indicating silica gel in the secondary container to validate seal integrity.[1]

Handling Workflow
  • Engineering Controls: All open handling must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of aerosols.[1]

  • PPE Matrix:

    • Hands: Double-gloving is mandatory.[1] Inner: Nitrile (4 mil); Outer: Long-cuff Nitrile or Neoprene (minimum 0.11 mm thickness).[1]

    • Eyes: Chemical splash goggles + Face shield (if pouring >100 mL).

    • Body: Tyvek lab coat or chemical-resistant apron.[1]

Emergency Response Architecture

This section outlines the decision logic for spills and exposure, visualized for rapid decision-making.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (Inside Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large Neutralize Apply Weak Acid Neutralizer (Citric Acid or Sodium Bisulfate) Small->Neutralize Neutralize Base Evacuate Evacuate Lab & Call EHS Large->Evacuate Risk of Sensitization Absorb Absorb with Vermiculite/Sand Neutralize->Absorb Clean Double-Bag Waste as Hazardous (Corrosive/Toxic) Absorb->Clean

Figure 1: Decision logic for responding to 1-(1,3-Dimethoxypropan-2-yl)piperazine spills. Note the critical differentiation based on spill volume and location due to respiratory sensitization risks.[1]

First Aid Protocols (Causality-Based)
  • Eye Contact: Immediate irrigation is critical.[1][4] The basicity causes saponification of the cornea.[1] Flush for minimum 30 minutes . Do not stop for transport; flush during transport if possible.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water.[1] PEG-400 is superior for solubilizing lipophilic amines.[1]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), administer oxygen and seek emergency medical care.

Synthesis & Analytical Validation

For researchers utilizing this compound as a building block (e.g., in antifungal or antihistamine drug discovery), validation of purity is essential before use.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (

    
     ppm) and the piperazine ring protons (
    
    
    
    ppm).[1] The methine proton of the propyl chain should appear as a quintet.
  • Mass Spectrometry: ESI+ mode.[1] Expect

    
    .
    
  • TLC Visualization: Iodine vapor or Ninhydrin stain (Secondary amine will stain purple/blue).[1]

Synthetic Pathway Context

This compound is typically synthesized via the N-alkylation of excess piperazine with 1,3-dimethoxy-2-propyl methanesulfonate or reductive amination with the corresponding ketone.[1]

SynthesisPath Precursor1 1,3-Dimethoxy-2-propanone Reaction Reductive Amination (NaBH3CN / MeOH) Precursor1->Reaction Precursor2 Piperazine (Excess) Precursor2->Reaction Product 1-(1,3-Dimethoxypropan-2-yl)piperazine (Target) Reaction->Product Major SideProduct Bis-alkylated Impurity Reaction->SideProduct Minor (Control via Excess Piperazine)

Figure 2: Typical synthetic entry point.[1] Understanding the "Bis-alkylated" impurity is crucial for purification, as it alters the solubility and toxicity profile.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperazine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2026).[1] C&L Inventory: Piperazine derivatives hazard classification. Retrieved from [Link][1]

Sources

Foundational

Solubility Profiling &amp; Process Handling of 1-(1,3-Dimethoxypropan-2-yl)piperazine

CAS Number: 78531-34-7 Molecular Formula: C9H20N2O2 Molecular Weight: 188.27 g/mol Executive Summary 1-(1,3-Dimethoxypropan-2-yl)piperazine is a specialized heterocyclic intermediate frequently employed in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 78531-34-7 Molecular Formula: C9H20N2O2 Molecular Weight: 188.27 g/mol

Executive Summary

1-(1,3-Dimethoxypropan-2-yl)piperazine is a specialized heterocyclic intermediate frequently employed in the synthesis of pharmaceutical agents, particularly those targeting CNS or urological pathways. Its structure—a piperazine core N-substituted with a dimethoxy-functionalized propyl chain—imparts a unique amphiphilic physicochemical profile .

Unlike simple alkyl-piperazines, the presence of two ether oxygens on the side chain significantly enhances hydrogen bond acceptance capacity, altering its partition coefficient (LogP) and solubility behavior.[1][2] This guide provides a technical analysis of its solubility landscape, emphasizing the critical role of pH-dependent ionization in process development, extraction, and purification.[1][2]

Physicochemical Architecture

To master the solubility of this compound, one must understand the competition between its lipophilic carbon skeleton and its hydrophilic heteroatoms.[1][2]

Structural Analysis[1][3]
  • The Core (Piperazine): Provides two nitrogen centers.[1][2][3]

    • N1 (Tertiary): Substituted with the dimethoxypropyl group.[1][2] Less basic (pKa ~5.5–6.5 estimated) due to steric bulk and proximity to electron-withdrawing oxygen atoms.[2]

    • N4 (Secondary): Unsubstituted. Highly basic (pKa ~9.8 estimated), serving as the primary protonation site.[1][2]

  • The Tail (1,3-Dimethoxypropan-2-yl):

    • Adds lipophilicity (C3 chain) but counterbalanced by two methoxy ether linkages.[1][2]

    • Solubility Impact: The ether oxygens act as "water anchors," allowing the free base to maintain higher water solubility than comparable N-alkyl piperazines (e.g., N-butylpiperazine).

Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) 0.2 – 0.6Amphiphilic. Soluble in both aqueous and organic phases depending on pH.
LogD (pH 7.4) -1.5 to -0.5At physiological pH, the molecule is largely ionized (protonated), favoring the aqueous phase.
pKa (Most Basic) ~9.8Requires pH > 12 to ensure >99% free base species for organic extraction.[1][2]
H-Bond Acceptors 4 (2 N, 2 O)High affinity for polar protic solvents (Water, Methanol).[1]
H-Bond Donors 1 (NH)Limited self-aggregation; lower melting point (likely oil or low-melt solid).

Solubility Landscape: Water vs. Organic Solvents[1][2][5]

The solubility of 1-(1,3-Dimethoxypropan-2-yl)piperazine is not static; it is a dynamic equilibrium driven by protonation.

A. Aqueous Solubility[1][2][5][6][7]
  • Acidic pH (pH < 7): Miscible / Highly Soluble. [1][2]

    • The molecule exists as a mono- or di-cation (HCl or H2SO4 salt). The high charge density and hydration of the ammonium/ether groups make it extremely water-soluble (>100 mg/mL).[2]

  • Neutral to Basic pH (pH > 10): Moderate to High. [1][2]

    • Even as a free base, the compound exhibits significant water solubility due to the low carbon-to-heteroatom ratio (9:4). Unlike purely lipophilic bases, it may not "oil out" completely from water, posing a challenge for extraction yields.[1][2]

B. Organic Solubility[1][2][5]
  • Chlorinated Solvents (DCM, Chloroform): Excellent. [1][2]

    • The free base is highly soluble.[1][2] DCM is the preferred solvent for extraction from basic aqueous media.[1][2]

  • Alcohols (Methanol, Ethanol, IPA): Excellent. [1][2]

    • Soluble in all forms (salt and free base).[1][2] Useful for recrystallization or homogeneous reactions.[1][2]

  • Aprotic Polar (DMSO, DMF): High. [1][2]

    • Soluble but difficult to remove; avoid for workup if possible.[1][2]

  • Non-Polar (Heptane, Hexane): Poor to Moderate. [1][2]

    • The free base has limited solubility in strict hydrocarbons due to its polarity.[1][2] Toluene is a better alternative if a non-chlorinated solvent is required.[1][2]

Comparative Solubility Matrix (Free Base Form)
SolventSolubility RatingProcess Utility
Water (pH 2) ★★★★★ (Miscible)Reaction medium, salt formation.[1][2]
Water (pH 12) ★★★☆☆ (Moderate)Risk: Loss of product to aqueous waste during extraction.[1][2]
Dichloromethane [1][2] ★★★★★ (High)Primary extraction solvent.[1][2]
Methanol ★★★★★ (High)Solvent exchange, chromatography.[1][2]
Ethyl Acetate [1][2][4] ★★★★☆ (Good)Greener alternative to DCM; may require salting out.[1][2]
Toluene ★★★☆☆ (Moderate)Useful for azeotropic drying; selective extraction.[1][2]
Heptane ★☆☆☆☆ (Low)Anti-solvent for precipitation.[1][2]

Process Development Workflows

Visualizing the "Solubility Switch"

The following diagram illustrates the pH-dependent phase transfer mechanism critical for isolation.

SolubilitySwitch cluster_process Extraction Strategy Acid Acidic Medium (pH < 4) [Cationic Form] Water Aqueous Phase (High Solubility) Acid->Water Trapped Step1 Add NaOH/KOH Acid->Step1 Base Alkaline Medium (pH > 12) [Free Base Form] Base->Water Equilibrium Loss (Due to Ethers) Organic Organic Phase (DCM/EtOAc) (High Solubility) Base->Organic Extracts into Step2 Add NaCl (Salting Out) Base->Step2 Step1->Base Step2->Organic

Caption: The pH-swing mechanism. Note the "Equilibrium Loss" path; the ether groups cause the free base to partially partition into water, necessitating "salting out" (NaCl) to drive it into the organic phase.[1][2]

Experimental Protocol A: Determination of Partition Coefficient (LogD)

Since exact literature values are scarce, use this protocol to determine the precise extraction efficiency for your specific batch.[1][2]

Objective: Determine the distribution ratio (


) between DCM and Water at pH 12.
  • Preparation: Dissolve 100 mg of 1-(1,3-Dimethoxypropan-2-yl)piperazine (salt or oil) in 10 mL of water.

  • Basification: Adjust pH to >12.0 using 5M NaOH.

  • Equilibration: Add 10 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.[1][2]

  • Separation: Centrifuge or let stand in a separatory funnel until phases clear.

  • Quantification:

    • Remove the organic layer, dry over Na2SO4, and evaporate to dryness.[1][2] Weigh the residue (

      
      ).[1][2]
      
    • Calculate

      
      .[2]
      
  • Calculation:

    
    
    
    • Success Criterion: If

      
       (i.e., <90% extraction in one pass), you must implement a "Salting Out" step (saturate aqueous layer with NaCl) or perform multiple extractions (3x).[1][2]
      

Critical Process Implications

Extraction Efficiency & "Salting Out"

Due to the amphiphilic nature of the dimethoxypropyl chain, a simple pH adjustment is often insufficient for quantitative recovery.[1][2]

  • Problem: The free base retains water solubility (estimated 10-30 g/L).

  • Solution: Always saturate the aqueous phase with NaCl (brine) before extraction.[1][2] This exploits the Salting-Out Effect, disrupting the hydration shell around the ether oxygens and forcing the molecule into the organic phase.[1][2]

Purification via Salt Formation

The free base is likely an oil or low-melting solid, making crystallization difficult.[1][2] The best purification strategy is salt formation .[1][2]

  • Recommended Salt: Dihydrochloride or Dioxalate.[1][2]

  • Protocol:

    • Dissolve crude free base in dry Ethanol or IPA.[1][2]

    • Cool to 0–5°C.

    • Slowly add 2.2 equivalents of HCl (in dioxane or ether).

    • The salt should precipitate as a white, non-hygroscopic solid.[1][2]

    • Filter and wash with cold acetone (removes unreacted organic impurities).[1][2]

Chromatography
  • Reverse Phase (C18): Use a high-pH buffer (Ammonium Bicarbonate, pH 10) to keep the amine deprotonated and improve retention.[1][2] At acidic pH (0.1% Formic Acid), the molecule will elute near the void volume due to high polarity.[1][2]

  • Normal Phase (Silica): Requires amine-modified silica or a mobile phase with 1% Triethylamine to prevent peak tailing caused by the interaction of the secondary amine with silanols.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Fosbøl, P. L., et al. (2011).[1][2] Aqueous Solubility of Piperazine and Mixtures. Journal of Chemical & Engineering Data. (Contextual grounding for piperazine solubility behavior). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis and Properties of Piperazines. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of Piperazine Scaffolds: The Impact of Dimethoxy Substitution on pKa

Executive Summary This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) for dimethoxy-substituted piperazine derivatives. These scaffolds are critical in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) for dimethoxy-substituted piperazine derivatives. These scaffolds are critical in medicinal chemistry, serving as the backbone for numerous serotonergic and dopaminergic ligands.

Crucial Distinction: The term "dimethoxy derivative" in drug development typically refers to two distinct structural classes with vastly different physicochemical profiles:

  • N-Phenylpiperazines (e.g., 1-(3,4-dimethoxyphenyl)piperazine): The nitrogen lone pair participates in aromatic resonance, significantly lowering the pKa (typically 8.0–8.5).

  • N-Benzylpiperazines (e.g., 1-(2,5-dimethoxybenzyl)piperazine): A methylene spacer insulates the nitrogen from the aromatic ring, resulting in a pKa similar to unsubstituted piperazine (typically 9.0–9.5).

This guide details the electronic mechanisms driving these differences, provides quantitative data, and outlines a validated protocol for determining pKa in lipophilic compounds using the Yasuda-Shedlovsky extrapolation method.

Theoretical Framework: Electronic Modulation of Basicity

The basicity of the piperazine nitrogen is governed by the availability of its lone pair electrons to accept a proton. Substituents modulate this availability through Inductive (I) and Resonance (R) effects.

The N-Phenylpiperazine Anomaly

In N-phenylpiperazines, the N1 nitrogen (attached to the ring) is essentially non-basic (


) due to the delocalization of its lone pair into the 

-system of the benzene ring (+R effect). Therefore, the measured pKa corresponds to the distal N4 nitrogen .
  • Electron Withdrawal: The phenyl ring acts as an electron-withdrawing group (EWG) via induction, reducing the electron density at the distal N4 nitrogen compared to an alkyl group.

  • Methoxy Influence: Methoxy groups (-OCH

    
    ) are electron-donating by resonance (+R) but electron-withdrawing by induction (-I).
    
    • Para/Ortho positions: +R dominates, slightly increasing basicity relative to the unsubstituted phenyl parent.

    • Meta position: -I dominates, slightly decreasing basicity.

The N-Benzylpiperazine Baseline

In N-benzyl derivatives, the methylene group (-CH


-) acts as an insulator, preventing resonance interaction between the piperazine nitrogen and the aromatic ring. Consequently, the N1 nitrogen retains its aliphatic character, and the molecule behaves like an N-alkylpiperazine with a pKa close to the parent heterocycle (~9.0–9.5).

Quantitative Landscape: pKa Data

The following tables synthesize experimental and predicted pKa values. Note the distinct drop in basicity for N-phenyl derivatives compared to N-benzyl analogs.

Table 1: Reference Standards
CompoundStructure TypepKa1 (N4)pKa2 (N1)Ref
Piperazine Unsubstituted9.735.35[1]
1-Methylpiperazine N-Alkyl9.145.00[1]
1-Phenylpiperazine N-Aryl8.22< 2.0[2]
Table 2: Dimethoxy & Related Derivatives
CompoundSubstitution PatternpKa (Primary Basic Center)Classification
1-(3-methoxyphenyl)piperazine meta-substitution8.20N-Phenyl (Aryl)
1-(3,4-dimethoxyphenyl)piperazine meta, para-substitution8.35 (Est)N-Phenyl (Aryl)
1-(2,5-dimethoxyphenyl)piperazine ortho, meta-substitution8.15 (Est)N-Phenyl (Aryl)
1-(2,5-dimethoxybenzyl)piperazine N-Benzyl spacer9.05 (Pred) N-Benzyl (Alkyl)
1-(3,4-methylenedioxybenzyl)piperazine N-Benzyl spacer9.10 (Pred)N-Benzyl (Alkyl)

*Estimated based on Hammett equation additivity rules relative to 1-phenylpiperazine. **Predicted values based on chemometric models (ACD/Labs, ChemAxon) for N-benzyl analogs where experimental data is sparse.

Visualizing the Protonation Equilibrium

The following diagram illustrates the protonation states of a generic dimethoxyphenylpiperazine. Note that at physiological pH (7.4), the N4 nitrogen is predominantly protonated.

Protonation_Equilibrium Neutral Neutral Species (Free Base) Solubility: Low MonoCation Mono-Cation (N4-H+) Dominant at pH 7.4 Solubility: Moderate Neutral->MonoCation + H+ (pKa ~8.3) DiCation Di-Cation (N1-H+, N4-H+) Dominant at pH < 2 Solubility: High MonoCation->DiCation + H+ (pKa < 2.0)

Experimental Protocol: Potentiometric Determination

Due to the low aqueous solubility of dimethoxy-substituted piperazines, standard aqueous titration is often unfeasible. The Yasuda-Shedlovsky Extrapolation method using methanol/water cosolvent systems is the industry standard for accurate pKa determination.

Materials Required
  • Analyte: >50 mg of the piperazine derivative (HCl salt preferred for solubility).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Solvents: HPLC-grade Methanol (MeOH) and degassed deionized water.

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Workflow Diagram

Experimental_Workflow Prep Sample Preparation Dissolve ~5 mg analyte in MeOH/Water mixtures (30%, 40%, 50%, 60% MeOH) Titrate Potentiometric Titration Titrate with 0.1M KOH Record pH vs Volume Prep->Titrate Calc_psKa Calculate psKa Determine apparent pKa in each solvent mixture Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/ε (Dielectric Constant) Calc_psKa->Yasuda Extrapolate Extrapolation Intercept at 1/ε (water) = 0.0128 yields aqueous pKa Yasuda->Extrapolate

Step-by-Step Procedure
  • Solution Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Ionic Strength Adjustment: Add KCl to each mixture to maintain a constant ionic strength (I = 0.1 M).

  • Titration: Dissolve the piperazine salt in the 30% MeOH mixture. Titrate with 0.1 M KOH under inert gas (N2/Ar) purge to prevent CO2 absorption. Repeat for 40% and 50% mixtures.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each mixture.
      
    • Plot

      
       against 
      
      
      
      (inverse dielectric constant of the solvent mixture).
    • Fit a linear regression line (

      
      ).
      
    • Extrapolate to the value of pure water (

      
      ) to obtain the thermodynamic aqueous pKa.
      

Implications for Drug Development

  • Bioavailability: N-phenyl derivatives (pKa ~8.3) exist as a mixture of neutral (~10%) and cationic (~90%) species at intestinal pH (6.5–7.0), facilitating a balance between solubility and membrane permeability.

  • BBB Penetration: The lower basicity of N-phenyl derivatives compared to N-benzyl analogs often correlates with higher lipophilicity (LogD7.4), potentially enhancing Blood-Brain Barrier penetration.

  • Formulation: Salts (dihydrochloride or maleate) are strictly necessary for solid dosage forms due to the waxy, low-melting nature of the free bases.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Takács-Novák, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 437-443. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[3][4][5][6] Link

  • PubChem. 1-(3-methoxyphenyl)piperazine dihydrochloride (CID 81429).[7] Link

Sources

Foundational

Technical Whitepaper: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7)

This guide provides an in-depth technical analysis of CAS 78531-34-7 , identified as 1-(1,3-Dimethoxypropan-2-yl)piperazine .[1][2][3] Important Disambiguation: Researchers frequently confuse this CAS number with the H-s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CAS 78531-34-7 , identified as 1-(1,3-Dimethoxypropan-2-yl)piperazine .[1][2][3]

Important Disambiguation: Researchers frequently confuse this CAS number with the H-series kinase inhibitors (e.g., H-9, H-89) due to similar nomenclature in literature or database errors.[2][3][4][5]

  • CAS 78531-34-7: 1-(1,3-Dimethoxypropan-2-yl)piperazine (Medicinal Chemistry Building Block).[1][2][3][6][7][8]

  • H-9 Dihydrochloride: N-(2-Aminoethyl)-5-isoquinolinesulfonamide (PKA Inhibitor).[2][3] CAS: 116970-50-4 or 105637-50-1 .[2][4]

  • H-89 Dihydrochloride: CAS: 127243-85-0 .[2][3][4]

If your intent was to source the PKA inhibitor H-9, please refer to the Disambiguation section below.[2][4][5] The following guide focuses on the specific chemical CAS 78531-34-7.

Sourcing, Chemical Utility, and Market Analysis for Drug Discovery[2][3][5]

Executive Summary

1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) is a specialized secondary amine building block used in the synthesis of pharmaceutical candidates.[2][3][6][7][8] Its structure combines a piperazine ring—a "privileged scaffold" in medicinal chemistry known for improving bioavailability—with a dimethoxy-protected side chain.[2][3][4] This moiety is critical for introducing polarity or acting as a masked aldehyde equivalent in Structure-Activity Relationship (SAR) studies.[2][3][4]

Chemical Specifications & Quality Control

To ensure reproducibility in synthesis, sourced material must meet strict physicochemical standards.[3][4][5]

FeatureSpecificationTechnical Note
Chemical Name 1-(1,3-Dimethoxypropan-2-yl)piperazineSystematic IUPAC name.[2][3][4]
CAS Number 78531-34-7Unique identifier.[2][3][4][8]
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol Useful for stoichiometry calculations.[2][3][4]
Appearance Colorless to pale yellow liquidAmines often oxidize/yellow upon air exposure.[2][3][4]
Purity Grade ≥95% (NMR/GC)Critical: Impurities are often the unreacted amine precursor (CAS 78531-29-0).[2][3][4]
Solubility DMSO, Methanol, DCMHighly soluble in organic solvents; moderately soluble in water due to ethers.[2][4][5]
Storage 2-8°C, Inert Gas (Ar/N₂)Secondary amines absorb CO₂ from air to form carbamates.[2][3][4]
Quality Control Protocol (Self-Validating System)

Before using this reagent in critical library synthesis:

  • H-NMR Validation: Verify the integral ratio of the methoxy protons (singlet, ~3.3 ppm) to the piperazine ring protons.

  • TLC Check: Elute with 10% MeOH in DCM with 1% NH₄OH. The secondary amine should stain positive with Ninhydrin (blue/purple).[2][3][4]

Market Analysis: Suppliers & Pricing

This chemical is classified as a Specialty Building Block , meaning it is not a commodity chemical (like acetone) but is readily available from catalog houses specializing in heterocyclic synthesis.[2][3][4][5]

Primary Supplier Tiers[2][3]
  • Tier 1 (Global Catalogs): Companies like BLD Pharm and Accela Chem are the primary verified holders of stock for this specific CAS.[2][3][4]

  • Tier 2 (Aggregators): Vendors like MolPort or eMolecules often list stock from Tier 1 suppliers but add a markup.[2][3][4]

  • Tier 3 (Custom Synthesis): If out of stock, this can be synthesized from 1,3-dimethoxypropan-2-amine, though lead times increase to 4-6 weeks.[2][3][5]

Price Benchmarks (Research Scale)

Pricing varies by purity and regional stock availability.[2][3][4]

Pack SizeEstimated Price Range (USD)Cost Efficiency
100 mg $45 - $75Low (Sample validation only)
1 g $120 - $180Moderate (Pilot synthesis)
5 g $400 - $550High (Library production)

Note: Prices are estimates based on Q1 2025 market data for piperazine building blocks of similar complexity.[2][4]

Synthetic Utility & Experimental Workflow

The core value of CAS 78531-34-7 lies in the secondary amine of the piperazine ring, which serves as a nucleophile for diversification.[2][4]

Reaction Logic Diagram

The following diagram illustrates the standard derivatization pathways for this building block in a drug discovery context.

G Start 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) Reaction1 Amide Coupling (R-COOH + HATU) Start->Reaction1 Nucleophilic Attack Reaction2 SNAr / Buchwald (Ar-X + Pd) Start->Reaction2 Cross-Coupling Reaction3 Reductive Amination (R-CHO + NaBH(OAc)3) Start->Reaction3 Imine Reduction Product1 Amide Derivative (Peptidomimetic) Reaction1->Product1 Product2 N-Aryl Piperazine (GPCR/Kinase Scaffold) Reaction2->Product2 Product3 Tertiary Amine (CNS Active) Reaction3->Product3

Caption: Divergent synthesis pathways utilizing the secondary amine handle of CAS 78531-34-7.

Standard Protocol: Nucleophilic Substitution (SNAr)

Objective: Attach the piperazine core to a heteroaryl chloride (e.g., 4-chloropyridine).[2][3][4]

  • Preparation: Dissolve 1.0 eq of Heteroaryl Chloride in dry DMF (0.1 M).

  • Addition: Add 1.2 eq of CAS 78531-34-7 and 2.0 eq of DIPEA (Hünig's base).

  • Reaction: Heat to 80°C for 4-12 hours under N₂ atmosphere. Monitor by LCMS.[2][3][4]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and excess amine), dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Procurement Decision Tree

Use this logic flow to determine the optimal sourcing strategy based on your project phase.

Procurement Start Need CAS 78531-34-7 CheckQty Quantity Required? Start->CheckQty SmallScale < 5 Grams (Hit Gen / SAR) CheckQty->SmallScale LargeScale > 10 Grams (Scale-up / Tox) CheckQty->LargeScale Catalog Check Catalogs (BLD Pharm, Accela) SmallScale->Catalog Custom Request Custom Quote (WuXi, Enamine) LargeScale->Custom StockCheck In Stock? Catalog->StockCheck Buy Direct Purchase (Lead time: 1 week) StockCheck->Buy Yes Synth Custom Synthesis (Lead time: 4-6 weeks) StockCheck->Synth No

Caption: Strategic sourcing workflow for CAS 78531-34-7 based on scale and availability.

References

  • BLD Pharm. (2025).[2][3][4] Product Analysis: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7).[1][2][3][4][6][7][8] Retrieved from

  • Accela Chem. (2025).[2][3][4] Catalog Entry: CAS 78531-34-7.[2][4][6][7][8] Retrieved from

  • ChemicalBook. (2025).[2][3][4] Supplier Aggregation for CAS 78531-34-7. Retrieved from

  • MedChemExpress. (2025). H-9 Dihydrochloride (Distinct Chemical Reference). Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(1,3-Dimethoxypropan-2-yl)piperazine from 1,3-dimethoxy-2-propanone

Executive Summary This Application Note details the synthetic pathway for 1-(1,3-Dimethoxypropan-2-yl)piperazine , a crucial pharmacophore found in calcium channel blockers (e.g., Lomerizine) and various neuroactive liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic pathway for 1-(1,3-Dimethoxypropan-2-yl)piperazine , a crucial pharmacophore found in calcium channel blockers (e.g., Lomerizine) and various neuroactive ligands.

The synthesis presents a specific chemoselective challenge: preventing bis-alkylation . Piperazine is a symmetric diamine; once the first alkylation occurs, the product remains nucleophilic. Furthermore, the electrophile, 1,3-dimethoxy-2-propanone , possesses steric bulk flanking the carbonyl, requiring optimized conditions for iminium ion formation.

This guide presents a Modified Abdel-Magid Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB). This method is selected for its mild conditions, high functional group tolerance, and ability to suppress side reactions compared to traditional catalytic hydrogenation or cyanoborohydride methods.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The reaction involves the condensation of a secondary ketone with a secondary amine. The core objective is to stop the reaction at the mono-substituted stage (Product C ) and minimize the formation of the bis-substituted byproduct (D ).

Reaction Scheme:

ReactionScheme Ketone 1,3-Dimethoxy-2-propanone (Electrophile) Intermediate Iminium Ion (Transient) Ketone->Intermediate AcOH, DCE Dehydration Piperazine Piperazine (Nucleophile - Excess) Piperazine->Intermediate AcOH, DCE Dehydration Product Target Product (Mono-alkylated) Intermediate->Product NaBH(OAc)3 Reduction Byproduct Bis-alkylated (Impurity) Product->Byproduct Reacts with excess Ketone

Figure 1: Reaction pathway highlighting the critical intermediate and potential over-alkylation pathway.

Mechanistic Insight

The reaction proceeds via the formation of a positively charged iminium ion .

  • Nucleophilic Attack: Piperazine attacks the carbonyl carbon of the ketone.[1]

  • Dehydration: Loss of water forms the iminium species. This is the rate-determining step for hindered ketones and is catalyzed by Acetic Acid (AcOH).

  • Hydride Transfer: STAB delivers a hydride to the iminium carbon. Crucially, STAB is less basic and less reactive toward the ketone carbonyl than NaBH4, preventing direct reduction of the ketone to the alcohol.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.[2][3][4]Role
Piperazine (Anhydrous) 110-85-04.0 Nucleophile (Large excess forces mono-substitution)
1,3-Dimethoxy-2-propanone 7211-39-41.0Electrophile
Sodium Triacetoxyborohydride (STAB) 56553-60-71.5Reducing Agent
Acetic Acid (Glacial) 64-19-71.0Catalyst
1,2-Dichloroethane (DCE) 107-06-2SolventReaction Medium (Anhydrous)
Step-by-Step Procedure

Step 1: Iminium Formation (Pre-equilibrium)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Piperazine (4.0 equiv) and anhydrous DCE (concentration ~0.2 M relative to ketone).

  • Add 1,3-Dimethoxy-2-propanone (1.0 equiv) dropwise.

  • Add Acetic Acid (1.0 equiv).

  • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This "aging" period allows the equilibrium to shift toward the iminium ion/hemiaminal before the reducing agent is introduced.

Step 2: Reduction 6. Cool the mixture to 0°C using an ice bath (optional, but recommended to control exotherm). 7. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Note: Gas evolution (H2) is minimal but possible; ensure venting.
  • Remove the ice bath and allow the reaction to warm to RT.
  • Stir for 12–16 hours under Nitrogen.

Step 3: Reaction Monitoring 10. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.

  • Target: Disappearance of ketone.
  • Observation: Stain with Ninhydrin (Piperazine stains purple/blue) or KMnO4 (Ketone).

Step 4: Workup & Purification (The "Reverse Extraction" Strategy) Since the product is an amine, we utilize pH manipulation to separate it from non-basic impurities and excess piperazine.

WorkupFlow ReactionMix Reaction Mixture (DCE) Quench Quench with sat. NaHCO3 ReactionMix->Quench Extract1 Extract with DCM Quench->Extract1 OrgLayer1 Organic Layer (Product + Impurities) Extract1->OrgLayer1 AqLayer1 Aqueous Layer (Boron salts) Extract1->AqLayer1 Wash Wash with Water (3x) CRITICAL STEP OrgLayer1->Wash OrgLayer2 Organic Layer (Target Product) Wash->OrgLayer2 AqLayer2 Aqueous Waste (Removes Excess Piperazine) Wash->AqLayer2 Excess Piperazine is highly water soluble

Figure 2: Workup strategy emphasizing the removal of excess piperazine via water washes.

Detailed Workup:

  • Quench the reaction with saturated aqueous NaHCO3.[4] Stir for 15 minutes.

  • Extract with DCM (3 x). Combine organic layers.

  • Critical Purification Step: Wash the combined organic layer with water (3 x) and Brine (1 x).

    • Rationale: Piperazine (free base) is highly water-soluble. The mono-alkylated product is significantly more lipophilic due to the propyl ether chain. Multiple water washes effectively strip the 3.0 equivalents of excess piperazine into the aqueous waste.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Final Purification (if necessary)

  • If purity is <95%, purify via flash column chromatography on silica gel.

  • Eluent: DCM:MeOH:NH4OH (90:9:1).

Characterization Data (Expected)

To validate the synthesis, look for these signature signals in the 1H NMR (CDCl3, 400 MHz):

MoietyChemical Shift (δ)MultiplicityIntegrationInterpretation
-OCH3 3.30 – 3.40Singlet (x2)6HTwo methoxy groups (distinctive strong singlet).
CH (Methine) 2.60 – 2.80Multiplet1HThe central proton of the propyl chain (chiral center).
-CH2-O- 3.40 – 3.55Multiplet4HMethylene protons adjacent to oxygen.
Piperazine Ring 2.40 – 2.90Broad m8HRing protons (often appear as two sets of triplets or broad multiplets).
NH 1.80 – 2.20Broad s1HExchangeable amine proton.

Troubleshooting & Optimization

Low Conversion
  • Cause: Steric hindrance of the 1,3-dimethoxy ketone prevents iminium formation.

  • Solution: Increase the "aging" time in Step 1 to 2 hours. Add 3Å molecular sieves to the reaction mixture to scavenge water and drive the equilibrium toward the iminium ion.

Presence of Bis-alkylated Product[6]
  • Cause: Localized high concentration of ketone relative to amine.

  • Solution: Ensure the ketone is added slowly to the solution of excess piperazine. Increase piperazine equivalents to 5.0 or 6.0.

Safety Note: Boron Residues
  • Boron salts can form emulsions during extraction. If an emulsion forms, add a small amount of MeOH or filter the biphasic mixture through a pad of Celite.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][5] Encyclopedia of Reagents for Organic Synthesis. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today. Link

Sources

Application

reductive amination protocol for piperazine and dimethoxy ketones

Application Note: High-Fidelity Reductive Amination of Piperazine Scaffolds with Electron-Rich Dimethoxy Ketones Introduction & Strategic Context The coupling of piperazine pharmacophores with dimethoxy-substituted aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of Piperazine Scaffolds with Electron-Rich Dimethoxy Ketones

Introduction & Strategic Context

The coupling of piperazine pharmacophores with dimethoxy-substituted aryl ketones is a cornerstone transformation in the synthesis of neuroactive agents (e.g., Sigma-1 receptor ligands, AChE inhibitors like Donepezil analogs) and cardiovascular agents. However, this specific pairing presents a distinct set of synthetic challenges:

  • Electronic Deactivation: Methoxy groups are strong electron-donating groups (EDGs). When situated ortho or para to the ketone, they increase electron density at the carbonyl carbon, significantly reducing its electrophilicity and retarding imine formation.

  • Regioselectivity (The Piperazine Problem): Unprotected piperazine is a symmetric diamine. Controlling mono-alkylation versus bis-alkylation requires precise stoichiometric and kinetic control.

  • Steric Hindrance: Unlike aldehydes, ketones possess steric bulk that impedes the nucleophilic attack of the secondary amine of piperazine.

This guide details two field-proven protocols designed to overcome these barriers, prioritizing yield, chemoselectivity, and reproducibility.

Mechanistic Insight: The "Methoxy Effect" & Borohydride Kinetics

Success in this reaction relies on manipulating the Imine-Iminium Equilibrium .

  • The Problem: In dimethoxy ketones, the resonance donation from the oxygen lone pairs stabilizes the carbonyl, making the initial nucleophilic attack by piperazine sluggish.

  • The Solution: Acid catalysis is non-negotiable here. It activates the carbonyl (increasing susceptibility to attack) and protonates the carbinolamine intermediate to facilitate water elimination.

  • The Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1] Unlike NaBH₄, STAB is less basic and tolerates the acetic acid required to drive the equilibrium. It reduces the protonated iminium ion ~100x faster than the ketone itself, ensuring chemoselectivity.

Visualizing the Pathway

ReactionMechanism Ketone Dimethoxy Ketone (Low Electrophilicity) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Piperazine Piperazine Piperazine (Nucleophile) Piperazine->Hemiaminal Acid AcOH Catalyst Acid->Hemiaminal Protonation Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Rate Limiting Step) Product Tertiary Amine Product Iminium->Product Fast Reduction STAB STAB (H- Source) STAB->Product

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in converting the deactivated ketone to the reducible iminium species.[2]

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate constraints using the decision tree below.

DecisionTree Start Substrate Evaluation IsProtected Is the Piperazine Mono-Protected (e.g., N-Boc)? Start->IsProtected MethodA USE PROTOCOL A: Standard STAB Reductive Amination IsProtected->MethodA Yes (Recommended) IsExcess Can you use 5-10 equiv of Piperazine? IsProtected->IsExcess No MethodB USE PROTOCOL B: Ti(OiPr)4 Mediated Coupling IsExcess->MethodB No (Valuable SM) MethodC USE PROTOCOL C: Inverse Addition / Excess Amine IsExcess->MethodC Yes (Cheap SM)

Figure 2: Protocol selection guide based on starting material availability and protection status.

Detailed Protocols

Protocol A: The "Gold Standard" (Mono-Protected Piperazine)

Best for: Late-stage functionalization, valuable intermediates, and high-purity requirements.

Reagents:

  • Ketone: 1.0 equiv (e.g., 5,6-Dimethoxy-1-indanone or 3,4-Dimethoxyphenylacetone)

  • Amine: N-Boc-Piperazine (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Imine Pre-equilibrium: In a flame-dried flask under N₂, dissolve the Dimethoxy Ketone (1.0 equiv) and N-Boc-Piperazine (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Crucial: Do not skip this for electron-rich ketones. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For extremely hindered ketones, add 3Å molecular sieves to drive dehydration.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents a runaway exotherm and gas evolution (

      
      ).
      
  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LC-MS (Look for disappearance of imine mass).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x). Wash combined organics with brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Validation Data (Expected):

  • Yield: 75–90%

  • Selectivity: >95% (No alcohol byproduct if temperature is controlled).

Protocol B: The "Hard Case" (Unprotected Piperazine / Stubborn Ketones)

Best for: Unreactive ketones or when protecting groups are not feasible. Uses Titanium Isopropoxide as a Lewis Acid/Dehydrating agent.

Reagents:

  • Ketone: 1.0 equiv

  • Amine: Piperazine (3.0 – 5.0 equiv to favor mono-alkylation)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) then Methanol

Procedure:

  • Complexation: In a dry flask under N₂, combine Ketone (1.0 equiv) and Piperazine (3.0+ equiv) in neat Ti(OiPr)₄ (or minimal THF if solubility is poor).

  • Forcing Conditions: Stir at RT for 6–12 hours. If the ketone is highly deactivated (e.g., ortho-dimethoxy), heat to 60°C for 4 hours.

    • Mechanism:[4][5][6] Ti(OiPr)₄ acts as a water scavenger and coordinates the carbonyl oxygen, forcing imine formation.

  • Reduction Step: Dilute the viscous mixture with anhydrous Methanol (caution: exothermic).

  • Cool & Reduce: Cool to 0°C. Add NaBH₄ portion-wise. Stir for 2 hours at RT.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Extract the filtrate. If excess piperazine was used, wash the organic layer copiously with water/brine to remove unreacted diamine.

Comparative Data: Reducing Agent Selection

Reducing AgentReactivitySelectivity (Imine vs Ketone)ToxicityBest Use Case
STAB ModerateHigh LowStandard protocols; Acid tolerant.
NaBH₃CN LowHighHigh (HCN risk) Only if STAB fails; pH 6 required.
NaBH₄ HighLow (Reduces ketones)LowOnly with Ti(OiPr)₄ (Stepwise).
H₂ / Pd-C HighLow (Hydrogenolysis risk)LowIndustrial scale; Avoid if halides present.

Troubleshooting Guide

  • Issue: Low Conversion of Ketone.

    • Cause: Electron donation from methoxy groups is deactivating the carbonyl.

    • Fix: Increase AcOH to 5.0 equiv or switch to Protocol B (Ti-mediated).

  • Issue: Bis-alkylation of Piperazine.

    • Cause: Stoichiometry of amine is too low.

    • Fix: Use N-Boc-piperazine (Protocol A) or increase unprotected piperazine to >5 equiv.

  • Issue: "Stuck" at Intermediate.

    • Cause: Iminium ion is forming but not reducing.

    • Fix: Ensure the reaction is not too acidic (STAB decomposes below pH 4) or too basic (imine won't protonate). Maintain pH ~5-6.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][3][5][7][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Troisi, L., et al. (2010). "Reductive Amination of Ketones with Anilines Using Borane-Pyridine Complex." Tetrahedron Letters, 51(14), 1813-1816.

Sources

Method

Application Notes and Protocols for Piperazine Linkers in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The piperazine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" in the design of kinase inhibitors.[1][2] Its unique combination of a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a synthetically tractable and conformationally flexible linker.[1] This allows for the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases, while also offering a means to fine-tune the physicochemical and pharmacokinetic properties of the drug candidate.[3][4] These notes provide an in-depth guide to the strategic use of piperazine linkers in the discovery of novel kinase inhibitors, covering design principles, synthetic protocols, and bio-evaluation methodologies.

The Strategic Importance of the Piperazine Linker in Kinase Inhibitors

The piperazine moiety is not merely a passive spacer; it actively contributes to the overall profile of a kinase inhibitor. Its two nitrogen atoms offer versatile handles for chemical modification, enabling the optimization of critical drug-like properties.[1]

Physicochemical and Pharmacokinetic Modulation

The basicity of the piperazine nitrogens (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allows for the fine-tuning of a molecule's ionization state at physiological pH.[2][5] This is a critical factor in modulating aqueous solubility, a key parameter for oral bioavailability.[3][4] The piperazine ring's polarity generally leads to higher water solubility, which can facilitate renal clearance.[2] Furthermore, strategic N-substitution can modulate lipophilicity, impacting membrane permeability and oral absorption.[2][6] For instance, the N-ethylpiperazine group in Infigratinib was selected to prevent the inhibition of cytochrome P450 isoforms, thereby improving its safety profile.[7]

Structural Role in Target Engagement

The piperazine ring can adopt both chair and boat conformations, providing the flexibility to fit within various enzyme active sites.[1] This conformational adaptability, coupled with its role as a rigid linker, allows for the precise positioning of key binding motifs. In many kinase inhibitors, the piperazine ring serves as a linker to connect a hinge-binding moiety with a group that occupies a hydrophobic pocket, thereby enhancing potency and selectivity.[2] The positively charged piperazine ring in CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib lies in the solvent-exposed region, interacting with residues near the kinase hinge.[7]

Design and Synthesis of Piperazine-Linked Kinase Inhibitors

The synthesis of piperazine-linked kinase inhibitors typically involves the strategic functionalization of the two nitrogen atoms of the piperazine core. The choice of synthetic route is often dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the nature of the substituents (alkyl, aryl, etc.).

Key Synthetic Strategies

A variety of synthetic protocols have been established for the preparation of piperazine derivatives.[3][7] The most common methods for creating N-aryl and N-alkyl piperazines include:

  • N-Aryl Derivatives:

    • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a piperazine.

    • Ullmann Condensation: A copper-catalyzed reaction, typically used for coupling aryl halides with amines.

    • Nucleophilic Aromatic Substitution (SNAr): Effective when the aromatic ring is activated by electron-withdrawing groups.[7]

  • N-Alkyl Derivatives:

    • Nucleophilic Substitution: Reaction of a piperazine with an alkyl halide or sulfonate.

    • Reductive Amination: A two-step process involving the formation of an iminium ion from an aldehyde or ketone and a piperazine, followed by reduction.[7]

    • Amide Reduction: Reduction of an amide formed between a piperazine and a carboxylic acid.

Experimental Protocol: Synthesis of an Unsymmetrical N-Aryl, N'-Alkyl Piperazine Linker

This protocol describes a general workflow for the synthesis of an unsymmetrically substituted piperazine, a common structural motif in kinase inhibitors.

Workflow Diagram:

G cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation A Piperazine C Mono-Boc-Piperazine A->C Protection B Protecting Group (e.g., Boc-anhydride) E N-Aryl-N'-Boc-Piperazine C->E Buchwald-Hartwig Coupling D Aryl Halide (Ar-X) G N-Aryl-Piperazine E->G Boc Removal F Acid (e.g., TFA) I Unsymmetrical N-Aryl, N'-Alkyl Piperazine G->I Nucleophilic Substitution H Alkyl Halide (R-X) G A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B ADP-Glo™ Reagent Addition: Terminates kinase reaction, depletes remaining ATP A->B C Kinase Detection Reagent Addition: Converts ADP to ATP, generates luminescent signal B->C D Luminescence Measurement C->D G A Cell Culture & Treatment: Seed cells and treat with varying concentrations of inhibitor B Cell Lysis: Harvest cells and prepare protein lysates A->B C Protein Quantification: Determine protein concentration (e.g., BCA assay) B->C D SDS-PAGE & Western Blotting: Separate proteins, transfer to membrane, and probe with antibodies C->D E Detection & Analysis: Image the blot and quantify band intensities D->E

Sources

Application

Application Note: Strategic Acetonidation via 2,2-Dimethoxypropane to Modulate Drug Solubility and Permeability

Executive Summary In the landscape of drug development, highly polar, polyhydroxylated active pharmaceutical ingredients (APIs)—such as corticosteroids, glycosides, and certain macrolides—frequently suffer from poor lipi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, highly polar, polyhydroxylated active pharmaceutical ingredients (APIs)—such as corticosteroids, glycosides, and certain macrolides—frequently suffer from poor lipid solubility. This physical limitation restricts their ability to cross biological membranes, resulting in low topical, ocular, and transdermal bioavailability.

"Introducing a dimethoxypropane group"—chemically defined as the formation of an isopropylidene acetal (acetonide) using the reagent 2,2-dimethoxypropane (2,2-DMP) —is a highly effective synthetic strategy to mask vicinal (1,2) or 1,3-diols. This targeted structural modification drastically alters the physicochemical profile of the API, optimizing its lipophilicity and membrane permeability without permanently altering the core pharmacophore.

Mechanistic Rationale: The Causality of Solubility Modulation

In pharmacology, "solubility" is a dual-faceted concept encompassing both aqueous solubility (necessary for dissolution) and lipid solubility (necessary for membrane permeation). Acetonidation specifically engineers the molecule for enhanced lipid solubility .

  • Reduction of Hydrogen Bonding: Hydroxyl groups act as both hydrogen-bond donors and acceptors. By converting a diol into an acetonide ring, two hydrogen-bond donors are eliminated. This significantly lowers the desolvation energy required for the molecule to shed water molecules and partition into a hydrophobic lipid bilayer.

  • LogP Enhancement: The addition of the hydrophobic isopropylidene moiety adds three carbon atoms and masks two polar oxygen atoms. This typically increases the partition coefficient (LogP) by 1.0 to 1.5 units, which is the primary driver for absorption in topical formulations [1].

  • Crystal Lattice Disruption: Polyhydroxylated compounds often form rigid, highly stable intermolecular crystal lattices, rendering them insoluble in both water and organic solvents. Acetonidation disrupts this crystalline symmetry, lowering the melting point and dramatically improving the drug's solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, and lipid excipients).

Mechanism Parent Polyhydroxylated API (Low LogP, High TPSA) Reagent 2,2-Dimethoxypropane + Acid Catalyst Parent->Reagent Acetonidation (Masking 1,2 or 1,3-Diols) Membrane Biological Membrane (Lipid Bilayer) Parent->Membrane Poor Lipid Solubility (Low Permeability) Acetonide Acetonide Derivative (High LogP, Lower TPSA) Reagent->Acetonide H-Bond Donors Reduced Acetonide->Membrane Enhanced Lipid Solubility (High Permeability) Target Intracellular Target / Systemic Circulation Membrane->Target Effective Absorption

Caption: Logical relationship demonstrating how acetonidation improves lipid solubility and permeability.

Comparative Physicochemical Data

The impact of introducing an acetonide group via 2,2-DMP is most famously observed in the corticosteroid class. The table below illustrates the quantitative shift in physicochemical properties, transforming systemically administered drugs into highly potent topical and ocular therapeutics [1][2].

CompoundLogPTopological Polar Surface Area (TPSA)Primary Indication / Delivery Route
Triamcinolone 1.16113.3 ŲSystemic (Oral / Intravenous)
Triamcinolone Acetonide 2.5093.1 ŲTopical, Intra-articular, Intravitreal
Fluocinolone ~1.50113.3 ŲLimited clinical use
Fluocinolone Acetonide 2.4893.1 ŲTopical Dermatology, Ocular Implants

Data derived from the National Center for Biotechnology Information (PubChem) [1][2].

Experimental Protocol: Acetonidation of Diol-Containing APIs

The following protocol outlines a self-validating methodology for introducing an acetonide group using 2,2-DMP.

Causality of Reagent Selection: 2,2-DMP is strictly preferred over standard acetone. 2,2-DMP acts as its own water scavenger; its reaction with a diol releases methanol rather than water. This prevents the thermodynamic equilibrium from shifting backward, ensuring high-yield conversions without the need for Dean-Stark distillation.

Step-by-Step Methodology
  • Dissolution (Establishing the Baseline):

    • Suspend 1.0 equivalent of the polyhydroxylated API in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetone) at a concentration of 0.1 M to 0.2 M.

    • Self-Validation: Ensure the reaction vessel and solvent are strictly anhydrous. Trace moisture will prematurely quench the acid catalyst and hydrolyze the 2,2-DMP reagent.

  • Reagent Addition (Driving the Equilibrium):

    • Add 5.0 to 10.0 equivalents of 2,2-dimethoxypropane. The large molar excess drives the thermodynamic equilibrium toward the cyclic acetal product.

  • Catalysis (Lowering Activation Energy):

    • Add 0.05 to 0.1 equivalents of an anhydrous organic acid catalyst, such as p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA).

    • Causality: Organic acids are utilized instead of mineral acids (like HCl) because they are fully soluble in the organic phase and are less likely to cause unwanted skeletal rearrangements or degradation of sensitive API backbones.

  • Reaction Monitoring (Kinetic Validation):

    • Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

    • Observation: The acetonide product will elute significantly faster (higher

      
       value) on normal-phase silica due to the loss of two highly polar hydrogen-bond donors.
      
  • Quenching (Critical Stability Check):

    • Once the starting material is entirely consumed, immediately add a mild base (e.g., solid

      
       or a saturated aqueous 
      
      
      
      solution) to neutralize the acid catalyst.
    • Causality: Acetals are highly stable in basic conditions but extremely labile in acidic aqueous environments. Failing to neutralize the acid before introducing water during the workup will result in rapid deprotection back to the parent diol.

  • Isolation and Purification:

    • Extract the product using a lipophilic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Crystallize the resulting acetonide from a suitable solvent system (e.g., Hexane/Ethyl Acetate) to achieve pharmaceutical-grade purity.

Workflow Step1 1. Dissolution API in Anhydrous Solvent Step2 2. Reagent Add Excess 2,2-DMP Step1->Step2 Step3 3. Catalysis Add p-TSA (0.1 eq) Step2->Step3 Step4 4. Reaction Stir at RT (TLC Check) Step3->Step4 Step5 5. Quenching Add NaHCO3 (Base) Step4->Step5 Step6 6. Isolation Extract & Crystallize Step5->Step6

Caption: Step-by-step experimental workflow for the acetonidation of diol-containing APIs.

Prodrug Activation and Solvolysis

While some acetonides (like Triamcinolone Acetonide) are highly active drugs in their own right, the acetonide linkage can also be utilized as a prodrug strategy. Because the acetal linkage is sensitive to acidic hydrolysis, drugs can be engineered to remain highly lipophilic during topical absorption, only to undergo solvolysis and enzymatic cleavage once they reach specific physiological compartments (such as the slightly acidic environment of inflamed tissues or intracellular lysosomes) [3]. This targeted activation ensures that the drug achieves maximum permeability before reverting to its highly active, polar parent form at the site of action.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6436, Triamcinolone Acetonide." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6215, Fluocinolone Acetonide." PubChem,[Link]

  • MDPI. "Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation." Molecules,[Link]

Method

Application Note: Precision N-Alkylation of 1-(1,3-Dimethoxypropan-2-yl)piperazine

This Application Note provides a comprehensive technical guide for the N-alkylation of 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS: 78531-34-7).[1] This specific piperazine derivative is a high-value building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-alkylation of 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS: 78531-34-7).[1] This specific piperazine derivative is a high-value building block in medicinal chemistry, often utilized to introduce a solubilizing, non-ionizable polar motif into drug candidates (e.g., GPCR ligands, kinase inhibitors).

The guide details two primary synthetic pathways: Nucleophilic Substitution (SN2) and Reductive Amination , tailored to the physicochemical properties of this substrate.

Introduction & Strategic Analysis

Target Molecule: 1-(1,3-Dimethoxypropan-2-yl)piperazine Molecular Weight: 188.27 g/mol Key Feature: The 1,3-dimethoxypropan-2-yl moiety acts as a "solubility anchor."[1] Unlike simple alkyl chains, the ether oxygens accept hydrogen bonds, improving aqueous solubility without introducing a charged center.

Reaction Challenge

The substrate contains a secondary amine (N4) and a tertiary amine (N1). The N1 nitrogen is sterically shielded by the branched dimethoxypropyl group. The reaction target is the N4 secondary amine .

  • Chemo-selectivity: High.[1][2][3] The N1 site is already alkylated and sterically hindered; quaternization at N1 is unlikely under standard conditions.

  • Reactivity: The N4 amine is highly nucleophilic.

  • Solubility: The substrate is soluble in polar aprotic solvents (ACN, DMF) and chlorinated solvents (DCM), facilitating homogeneous reaction conditions.

Pathway Selection Guide (Decision Tree)

ReactionSelection cluster_conditions Critical Considerations Start Start: Choose Electrophile AlkylHalide Alkyl Halide/Tosylate (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl MethodA Method A: Direct Alkylation (SN2) AlkylHalide->MethodA MethodB Method B: Reductive Amination Carbonyl->MethodB Base Sensitive Groups? Base Sensitive Groups? MethodA->Base Sensitive Groups? Acid Sensitive Groups? Acid Sensitive Groups? MethodB->Acid Sensitive Groups?

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Direct Nucleophilic Substitution (SN2)

Best for: Primary/Secondary Alkyl Halides, Benzyl Halides. Mechanism: Classical SN2 attack by the N4-piperazine nitrogen.[1]

Critical Process Parameters (CPPs)
  • Base Selection: Potassium Carbonate (K₂CO₃) is preferred over organic bases (TEA/DIPEA). The heterogeneous surface of K₂CO₃ mediates the deprotonation without promoting elimination side-reactions in the alkyl halide.[1]

  • Solvent: Acetonitrile (ACN) is the gold standard. It provides the optimal balance of polarity for the transition state while allowing easy workup. DMF is reserved for unreactive electrophiles.

  • Catalysis: For alkyl chlorides or hindered bromides, adding Potassium Iodide (KI) generates a more reactive alkyl iodide in situ (Finkelstein condition).

Standard Protocol[4]

Reagents:

  • Substrate: 1-(1,3-Dimethoxypropan-2-yl)piperazine (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 - 3.0 equiv)[1]

  • Solvent: Acetonitrile (anhydrous, 10 mL/g substrate)

  • Catalyst (Optional): KI (0.1 equiv)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(1,3-Dimethoxypropan-2-yl)piperazine and Acetonitrile .

  • Base Addition: Add K₂CO₃ (powdered) in one portion. If using an alkyl chloride, add KI at this stage.

  • Electrophile Addition: Add the Alkyl Halide dropwise at room temperature.

    • Note: If the reaction is highly exothermic (e.g., benzyl bromide), cool to 0°C during addition.

  • Reaction: Heat the mixture to 60°C (oil bath temperature) and stir vigorously.

    • Monitoring: Check TLC or LCMS after 2 hours. Most reactions complete within 4–12 hours.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Filter off the solid inorganic salts (K₂CO₃/KX) through a Celite pad. Rinse the pad with ACN.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often pure enough for the next step. If not, purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

Method B: Reductive Amination

Best for: Aldehydes, Ketones, and when avoiding potential over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[7][8]

Critical Process Parameters (CPPs)
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is superior to NaBH₃CN (toxic) or NaBH₄ (too strong, reduces aldehydes). STAB is mild and tolerates esters/nitriles.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE often provides faster kinetics.

  • Acid Catalyst: Acetic Acid (AcOH) is usually required to catalyze iminium formation, especially with ketones.

Standard Protocol[4]

Reagents:

  • Substrate: 1-(1,3-Dimethoxypropan-2-yl)piperazine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCE (15 mL/g substrate)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve the piperazine substrate and the carbonyl compound in DCE .

  • Activation: Add Acetic Acid . Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

    • Observation: The solution may warm slightly or change color.

  • Reduction: Add NaBH(OAc)₃ in portions over 5 minutes.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature under nitrogen atmosphere.

    • Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification & Data Analysis

Acid-Base Extraction (Self-Validating Purification)

Because the product is a tertiary amine, it can be purified from neutral impurities (unreacted alkyl halide) using pH manipulation.

Workup Crude Crude Reaction Mixture Acidify 1. Dissolve in EtOAc 2. Extract with 1M HCl Crude->Acidify Separation Phase Separation Acidify->Separation OrgLayer Organic Layer (Contains Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Basify 1. Basify Aq Layer (pH > 10) with NaOH 2. Extract with DCM AqLayer->Basify Final Pure Product (Free Base) Basify->Final

Figure 2: Acid-Base extraction workflow for purification of the tertiary amine product.[1]

Analytical Data Summary

Expected shifts for the product in ¹H NMR (CDCl₃):

MoietyChemical Shift (δ)MultiplicityNotes
-OCH₃ 3.30 – 3.35Singlet (6H)Characteristic dimethoxy signal
-CH(CH₂-)₂ 3.40 – 3.50MultipletMethine/Methylene of propyl linker
Piperazine Ring 2.40 – 2.60Broad MultipletsSymmetric if R is small; distinct if R is bulky
N-R (New Alkyl) VariableVariableDiagnostic for successful alkylation

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Alkyl halide is unreactive (Cl).[1]Add 0.5 eq NaI or KI (Finkelstein conditions). Switch solvent to DMF and heat to 80°C.
Over-alkylation (Quaternary Salt) Excess alkyl halide used.Ensure strict stoichiometry (1.0 : 1.0). Add alkyl halide slowly to excess amine.
No Reaction (Method B) Ketone is sterically hindered.Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid additive to force imine formation before adding reductant.
Emulsion during Workup Surfactant-like properties of product.[1]Do not shake vigorously; use gentle inversion. Add a small amount of MeOH to the organic phase or saturate aqueous phase with NaCl.

References

  • Patel, M. et al. (2014). Synthesis and evaluation of novel piperazine derivatives as potential antifungal agents. Journal of Medicinal Chemistry. (Context: General piperazine alkylation protocols).

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry, 61(11), 3849-3862. (Context: The definitive guide for Method B).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11166645, 1-(1,3-Dimethoxypropan-2-yl)piperazine.[1] (Context: Physical properties and identifiers).

  • Anan, H. et al. (2008). Discovery of non-squarate VLA-4 antagonists.[1] Bioorganic & Medicinal Chemistry Letters. (Context: Usage of substituted piperazines in drug discovery).

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination with 1-(1,3-Dimethoxypropan-2-yl)piperazine

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, a key structural motif, are present in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms, is especially prominent and is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[3][4][5]

Historically, the synthesis of aryl amines was often limited by harsh reaction conditions and poor functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized this field by providing a mild, general, and highly efficient method for forming C-N bonds.[6][7] This reaction allows for the coupling of a wide variety of amines with aryl and heteroaryl halides or pseudohalides.

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig coupling of 1-(1,3-dimethoxypropan-2-yl)piperazine , a sterically hindered and functionally diverse secondary amine. Understanding the nuances of catalyst selection, reaction parameters, and optimization strategies is critical for successfully employing this valuable building block in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is essential for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.[6][8][9]

  • Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, typically stabilized by a phosphine ligand (L). This species is often generated in situ from a more stable Pd(II) precatalyst.[10][11] The Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a new Pd(II) intermediate. This step is often the rate-determining step, particularly for less reactive aryl chlorides.[8]

  • Amine Coordination & Deprotonation: The amine (in this case, 1-(1,3-dimethoxypropan-2-yl)piperazine) coordinates to the Pd(II) center, displacing the halide. A strong base then deprotonates the newly coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to facilitate deprotonation without causing unwanted side reactions.[9][10]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-arylpiperazine product from the palladium-amido complex. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. The steric bulk of the phosphine ligand is crucial here, as it promotes this final step and prevents the formation of inactive catalyst dimers.[12]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation Salt [Base-H]+X- Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Ar-Piperazine (Product) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine Piperazine-H Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Core Protocol: Coupling of 1-Bromo-4-tert-butylbenzene with 1-(1,3-Dimethoxypropan-2-yl)piperazine

This protocol provides a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.[13]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
1-Bromo-4-tert-butylbenzene213.122131.01.0
1-(1,3-Dimethoxypropan-2-yl)piperazine202.292431.21.2
XPhos Pd G3 Precatalyst869.5817.40.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous, Degassed Toluene-5 mL--
Experimental Workflow

The following diagram outlines the key steps from reaction setup to final product isolation.

Experimental_Workflow start Start: Inert Atmosphere (Glovebox or Schlenk Line) setup 1. Add Solids to Vial - Aryl Bromide - NaOtBu - XPhos Pd G3 Precatalyst start->setup add_liquids 2. Add Liquids - 1-(1,3-Dimethoxypropan-2-yl)piperazine - Anhydrous Toluene setup->add_liquids reaction 3. Seal and Heat - Stir at 100 °C - Monitor by TLC or LC-MS add_liquids->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction 5. Extraction - Wash with H₂O and Brine - Dry organic layer (Na₂SO₄) - Concentrate in vacuo workup->extraction purification 6. Purification - Flash Column Chromatography (Silica Gel) extraction->purification end End: Isolated Product purification->end

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add 1-bromo-4-tert-butylbenzene (213 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add anhydrous, degassed toluene (5 mL) to the vial, followed by 1-(1,3-dimethoxypropan-2-yl)piperazine (243 mg, 1.2 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the aryl bromide is complete.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Rinse the plug with additional ethyl acetate (10 mL).[14]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-arylpiperazine product.

Optimization and Troubleshooting

Achieving a high yield in Buchwald-Hartwig amination, especially with new substrates, often requires systematic optimization. The choice of ligand, base, and solvent can have a profound impact on the reaction outcome.[13][14]

Key Parameter Selection
  • Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 "buchwald" precatalysts) are highly recommended.[11] They are generally air-stable solids that rapidly and reliably form the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction step that can be inconsistent.[10][15]

  • Ligand: For coupling secondary amines like 1-(1,3-dimethoxypropan-2-yl)piperazine, bulky, electron-rich biarylmonophosphine ligands are the gold standard.[16] Ligands such as XPhos , RuPhos , and BrettPhos are excellent starting points. Their steric bulk facilitates the crucial reductive elimination step and prevents catalyst deactivation.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures or longer reaction times.[10]

  • Solvent: Anhydrous, degassed aprotic solvents are essential. Toluene and 1,4-dioxane are the most common and effective choices.[10][17] Tetrahydrofuran (THF) can also be used, but its lower boiling point limits the achievable reaction temperature.

Illustrative Optimization Table

The following table presents hypothetical data from a reaction optimization screen. This serves as a template for how a researcher might systematically vary parameters to improve the yield of the target product.

EntryLigand (in Precatalyst)BaseSolventTemp (°C)Yield (%)Observations
1XPhosNaOtBuToluene10085Good conversion, clean reaction profile.
2RuPhosNaOtBuToluene10092Higher yield, slightly faster reaction time.
3BrettPhosNaOtBuToluene10078Slower conversion compared to XPhos/RuPhos.
4XPhosLHMDSToluene10082Comparable to NaOtBu, good for some substrates.
5XPhosCs₂CO₃Toluene10025Incomplete conversion, base is too weak.
6RuPhosNaOtBuDioxane10094Excellent yield, potentially better solubility.
7RuPhosNaOtBuToluene8065Incomplete conversion, temperature is too low.

This is representative data intended to illustrate an optimization workflow. Actual results will vary.[14]

Common Troubleshooting Scenarios
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Suboptimal ligand/base combination.3. Insufficient temperature.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use inert atmosphere techniques rigorously.2. Screen other ligands (e.g., RuPhos) and bases.3. Increase temperature to 110 °C.
Formation of Palladium Black Catalyst decomposition.1. Lower the reaction temperature.2. Ensure proper stoichiometry; excess ligand can sometimes stabilize the catalyst.3. Check purity of starting materials.
Hydrodehalogenation Side Product The aryl halide is reduced instead of coupled.1. Use a less sterically hindered ligand.2. Ensure the amine is of high purity and added in slight excess.3. Lower the reaction temperature.
Reaction Stalls Catalyst has been poisoned or has decomposed over time.1. Consider a higher catalyst loading (e.g., 3-5 mol%).2. If using a heteroaryl halide, the heteroatom may be poisoning the catalyst; screen different ligands.[14]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl piperazines. By employing modern, well-defined palladium precatalysts with bulky monophosphine ligands, the coupling of sterically demanding secondary amines like 1-(1,3-dimethoxypropan-2-yl)piperazine can be achieved with high efficiency. The protocol provided herein serves as a validated starting point, while the principles of systematic optimization and troubleshooting will empower researchers to adapt the methodology for a wide range of aryl and heteroaryl coupling partners, accelerating progress in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Singleton, T. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.
  • Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine. (n.d.). Benchchem.
  • Aggarwal, S., et al. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source Not Specified.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8).
  • Developing Ligands for Palladium(II)
  • Cross-Coupling Reactions Guide. (n.d.). Source Not Specified.
  • Optimization of Buchwald-Hartwig amin
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Source Not Specified.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). Source Not Specified.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Specific Solvent Issues with Buchwald-Hartwig Amin

Sources

Method

Application Note: Strategic Synthesis of CNS-Active Agents via Piperazine Scaffolds

Introduction: The CNS "Master Key" The piperazine ring is widely recognized in medicinal chemistry as a "privileged scaffold," particularly for Central Nervous System (CNS) targets.[1] Its ubiquity in blockbuster drugs—f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The CNS "Master Key"

The piperazine ring is widely recognized in medicinal chemistry as a "privileged scaffold," particularly for Central Nervous System (CNS) targets.[1] Its ubiquity in blockbuster drugs—from the antipsychotic Aripiprazole to the antidepressant Vortioxetine —stems from its unique conformational properties.

The scaffold serves two critical functions:

  • Pharmacokinetic Vector: The chair conformation of piperazine balances lipophilicity (

    
    ) with water solubility, a critical requirement for crossing the Blood-Brain Barrier (BBB).
    
  • Receptor Anchor: The basic nitrogen atoms (typically

    
     8.0–9.0) are perfectly positioned to form ionic bonds with the conserved Aspartate residue (e.g., Asp3.32) found in the orthosteric binding pockets of aminergic GPCRs (Dopamine 
    
    
    
    , Serotonin
    
    
    ).

This guide details the strategic synthesis of these agents, moving beyond basic organic chemistry into robust, scalable, and self-validating protocols for drug discovery.

Strategic Design & SAR Logic

Before synthesis, the scaffold must be designed to ensure CNS penetration. The following decision matrix outlines the structural modifications required to tune the physicochemical profile.

Figure 1: CNS Piperazine Design Logic

Caption: Decision tree for substituent selection to optimize Blood-Brain Barrier (BBB) permeability and receptor affinity.

SAR_Logic Start Target Profile: CNS Active (GPCR) N1_Sub N1 Substituent: Receptor Specificity Start->N1_Sub N4_Sub N4 Substituent: Linker & Tail Start->N4_Sub Aryl Aryl/Heteroaryl Group (e.g., 2,3-dichlorophenyl) N1_Sub->Aryl π-π Stacking Linker Alkyl Chain Length (2-4 carbons critical) N4_Sub->Linker Distance to 2nd Pharmacophore Check_LogP Check LogP (2.0 - 4.0)? Aryl->Check_LogP Check_pKa Check pKa (7.5 - 9.0)? Linker->Check_pKa Check_LogP->Check_pKa Pass Redesign Modify Substituents Check_LogP->Redesign Fail Valid Proceed to Synthesis Check_pKa->Valid Pass Check_pKa->Redesign Fail

Core Synthetic Protocols

We present two distinct methodologies. Method A is the modern standard for creating the "Head" (Aryl-Piperazine core), while Method B is the industrial workhorse for attaching the "Tail" (Linker coupling).

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Application: Synthesis of N-aryl piperazines (e.g., 1-(2,3-dichlorophenyl)piperazine). Advantage: High tolerance for functional groups; avoids harsh


 conditions.
Reagents & Setup
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Amine: Piperazine (2.0 - 3.0 equiv) Note: Excess prevents bis-arylation.

  • Catalyst:

    
     (1-2 mol%) + BINAP (2-4 mol%) or XPhos.
    
  • Base:

    
     (1.4 equiv).[2][3]
    
  • Solvent: Toluene or Dioxane (anhydrous, sparged with Argon).

Step-by-Step Workflow
  • Inerting: Flame-dry a 3-neck round bottom flask. Cool under Argon flow.

  • Pre-complexation (Critical): Add

    
    , Ligand, and Solvent. Stir at RT for 20 mins.
    
    • Self-Validation Check: Solution should turn from orange to a clear/dark red. If black precipitate forms immediately, oxygen was present; abort and re-inert.

  • Addition: Add the Aryl Halide, Piperazine, and Base.

  • Heating: Heat to 80–100°C.

    • Monitoring: Spot TLC every 30 mins. Stain with Ninhydrin (stains free piperazine red/purple). Reaction is complete when the Aryl Halide spot disappears.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water.

    • Emulsion Control: If emulsion forms (common with basic amines), add saturated brine and a small amount of MeOH.

Protocol B: Convergent N-Alkylation ( )

Application: Attaching the piperazine "head" to the linker "tail" (e.g., Aripiprazole final assembly). Advantage: Cost-effective, scalable, no heavy metals.

Reagents & Setup
  • Electrophile: Alkyl halide (e.g., 4-bromobutoxy quinolinone).

  • Nucleophile: N-Aryl Piperazine (1.0 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA.
    
  • Catalyst: NaI (0.1 equiv) Finkelstein condition to accelerate reaction.

  • Solvent: Acetonitrile (ACN) or DMF.[4]

Step-by-Step Workflow
  • Slurry Formation: Suspend the Electrophile, Piperazine, and

    
     in ACN.
    
  • Catalysis: Add NaI.

    • Mechanism:[3][5][6][7] Bromide is exchanged for Iodide in situ, which is a better leaving group (

      
      ).
      
  • Reflux: Heat to reflux (80°C for ACN).

  • Validation:

    • Self-Validation Check: Monitor the disappearance of the secondary amine peak via LC-MS. Appearance of a "dimer" peak (M+ mass x 2) indicates over-alkylation or impurity; ensure stoichiometry is strict 1:1.

  • Isolation: Evaporate solvent. Resuspend residue in water.[2] The free base product often precipitates as a solid. Filter and wash with cold water.

Case Study: Synthesis of Aripiprazole (Abilify)[8]

Aripiprazole represents the "gold standard" of piperazine CNS drug synthesis. It utilizes a convergent strategy joining a Quinolinone tail with a Dichlorophenyl-piperazine head.[8]

Figure 2: Aripiprazole Convergent Route

Caption: Industrial synthesis pathway highlighting the convergent coupling of two key fragments.

Aripiprazole_Synth Quin 7-hydroxy-quinolinone (Fragment A) Step1 Etherification (K2CO3, DMF) Quin->Step1 Linker 1,4-dibromobutane Linker->Step1 Pip 1-(2,3-dichlorophenyl)piperazine (Fragment B) Step2 N-Alkylation (NaI, ACN, Reflux) Pip->Step2 Inter1 Intermediate: 7-(4-bromobutoxy)-quinolinone Inter1->Step2 Step1->Inter1 SN2 Substitution Final ARIPIPRAZOLE (D2 Partial Agonist) Step2->Final Convergent Coupling

Technical Commentary on Aripiprazole Route

The synthesis is split to maximize yield and purity:

  • Fragment A Synthesis: The etherification of the quinolinone uses excess 1,4-dibromobutane to prevent polymerization (dimerization of the linker).

  • Fragment B Synthesis: The aryl piperazine is typically made via Buchwald-Hartwig (Protocol A) or

    
     on 2,3-dichloronitrobenzene followed by reduction.
    
  • Final Coupling: The final step utilizes Protocol B. The use of NaI is critical here; without it, the reaction time extends from 4 hours to >24 hours, increasing thermal degradation byproducts.

Data Summary: Method Comparison

FeatureMethod A: Buchwald-HartwigMethod B: Nucleophilic Substitution (

)
Bond Formed

(Aryl-Amine)

(Alkyl-Amine)
Key Substrates Aryl Halides + PiperazineAlkyl Halides + Piperazine
Catalyst Palladium (

)
Sodium Iodide (NaI)
Limitation Oxygen sensitivity; Cost of LigandsSteric hindrance; Over-alkylation risk
Typical Yield 85 - 95%70 - 90%
CNS Relevance Creating the receptor binding coreAttaching the pharmacokinetic tail

References

  • Review of Piperazine Scaffolds

    • Chaudhary, P. et al. (2026).[9][10] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

  • Buchwald-Hartwig Methodology

    • Mastalir, M. et al. (2015).
  • Aripiprazole Industrial Synthesis

    • Otsuka Pharmaceutical Co. (2006). Process for preparing aripiprazole.
  • Green Chemistry Approaches

    • Drahl, M.A. et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Journal of Organic Chemistry.

Sources

Application

Application Note: Protecting Group Strategies for 1-(1,3-Dimethoxypropan-2-yl)piperazine Derivatives

This Application Note and Protocol Guide details the strategic handling of 1-(1,3-dimethoxypropan-2-yl)piperazine , a specialized building block offering enhanced aqueous solubility and unique steric properties in medici...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic handling of 1-(1,3-dimethoxypropan-2-yl)piperazine , a specialized building block offering enhanced aqueous solubility and unique steric properties in medicinal chemistry.

The guide focuses on two critical workflows:

  • Synthesis of the Core Scaffold: High-fidelity construction of the 1,3-dimethoxypropan-2-yl moiety on the piperazine ring using orthogonal protection.[1]

  • Functionalization of Derivatives: Strategies for reacting the secondary amine (N4) while maintaining the integrity of the ether-rich side chain.[1]

Strategic Analysis & Chemical Logic

The molecule 1-(1,3-dimethoxypropan-2-yl)piperazine consists of a piperazine ring


-alkylated with a glycerol-derived dimethyl ether.[1] This specific side chain (1,3-dimethoxypropan-2-yl) serves as a polar, non-ionizable motif often used to modulate lipophilicity (LogD) and metabolic stability in drug candidates.

Key Synthetic Challenges:

  • Regioselectivity: Direct alkylation of unprotected piperazine with 1,3-dimethoxy-2-propyl halides leads to a mixture of mono-, di-, and quaternary ammonium salts.[1] Monoprotection of piperazine is strictly required.[1]

  • Steric Hindrance: The electrophilic center (C2 of the propyl chain) is secondary and flanked by two methoxymethyl groups.[1] Nucleophilic substitution (

    
    ) is kinetically sluggish and prone to elimination.[1] Reductive amination  is the superior strategy.[1]
    
  • Ether Stability: The methyl ether linkages are robust against bases, nucleophiles, and hydrogenation, but susceptible to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or harsh acidic hydrolysis at elevated temperatures.
Protocol 1: Synthesis of the Core Scaffold[1]

This protocol utilizes 1-Boc-piperazine to ensure regioselectivity.[1] The 1,3-dimethoxypropan-2-yl group is installed via reductive amination of 1,3-dimethoxypropan-2-one , avoiding the harsh conditions of alkyl halide displacement.[1]

Workflow Diagram

SynthesisWorkflow Start Piperazine BocPip 1-Boc-Piperazine Start->BocPip Boc2O, DCM RedAm Reductive Amination (NaBH(OAc)3) BocPip->RedAm Ketone 1,3-Dimethoxypropan-2-one Ketone->RedAm Protected N-Boc-N'-(1,3-dimethoxypropyl) piperazine RedAm->Protected Formation of Tertiary Amine Deprotect Acidic Deprotection (TFA or HCl) Protected->Deprotect Final 1-(1,3-Dimethoxypropan-2-yl) piperazine Deprotect->Final Removal of Boc

Caption: Step-wise construction of the core scaffold using a Boc-protection strategy to ensure mono-alkylation.

Detailed Methodology

Step A: Reductive Amination

  • Reagents: 1-Boc-piperazine (1.0 equiv), 1,3-dimethoxypropan-2-one (1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Rationale: STAB is a mild hydride source that selectively reduces the intermediate iminium ion without reducing the ketone starting material.[1] DCE promotes iminium formation.[1]

  • Dissolve 1-Boc-piperazine (10 mmol) and 1,3-dimethoxypropan-2-one (12 mmol) in anhydrous DCE (40 mL).

  • Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature (RT) for 30 minutes.

  • Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench: Add saturated aqueous

    
     carefully.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Silica gel chromatography (0–5% MeOH in DCM).

Step B: Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Rationale: The dimethoxy ether side chain is stable to standard acidic deprotection conditions.[1]

  • Dissolve the intermediate from Step A in DCM (5 mL/g).

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of Boc adduct).[1]

  • Workup (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     or 1N NaOH to liberate the free amine base.[1]
    
    • Note: The product is water-soluble.[1] If extraction is difficult, use "dry loading" purification or an SCX-2 (cation exchange) cartridge to isolate the free amine.

Protocol 2: Functionalization of Derivatives

Once the core 1-(1,3-dimethoxypropan-2-yl)piperazine is synthesized, the free secondary amine (N4) acts as the handle for derivatization.

Orthogonality Matrix
Protecting Group (PG)Deprotection ConditionCompatibility with Dimethoxy EtherRecommended Use
Boc (tert-butyl carbamate)Acid (TFA, HCl)High .[1] Ethers are stable.[1]Protecting N4 if modifying side chain.
Cbz (benzyl carbamate)

/Pd-C or HBr/AcOH
High .[1] Hydrogenolysis is safe.[1]Orthogonal to acid-labile linkers.[1]
Fmoc (fluorenyl carbamate)Base (Piperidine)High .[1] Ethers are base-stable.[1]Solid-phase synthesis (SPPS).[1]
Trityl (Trt)Mild Acid (1% TFA)High .[1]Very acid-sensitive linkers.[1]
Derivatization Workflow (Amide Coupling)

Scenario: Coupling the core scaffold to a Carboxylic Acid (


).[1]
  • Activation: Dissolve carboxylic acid (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins.

  • Coupling: Add 1-(1,3-dimethoxypropan-2-yl)piperazine (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: The product will show a mass shift of M + [Core] - H2O.

  • Purification: Reverse-phase HPLC is recommended due to the polarity of the dimethoxy group.[1]

Advanced Protocol: Handling Ether Cleavage

In rare cases, "derivatives" may imply converting the methoxy groups to hydroxyls (demethylation) to generate a serinol-piperazine derivative.

  • Warning: Reagents like

    
     or 
    
    
    
    are strong Lewis acids that will complex with the piperazine nitrogens.[1]
  • Strategy:

    • Protect N4 with an electron-withdrawing group (e.g., Tosyl or Cbz) to reduce Lewis acid complexation.[1]

    • Treat with

      
       (3–5 equiv) in DCM at -78°C to 0°C.
      
    • Quench with MeOH.[1]

Decision Logic for Derivatives

DerivLogic Start 1-(1,3-Dimethoxypropan-2-yl)piperazine Goal Desired Modification? Start->Goal RouteA React N4 Amine (Amide/Sulfonamide) Goal->RouteA Functionalize Core RouteB Modify Side Chain (Demethylation) Goal->RouteB Alter Ether ActionA Direct Coupling (HATU/DIPEA) RouteA->ActionA ActionB 1. Protect N4 (Cbz/Ts) 2. BBr3 Treatment RouteB->ActionB

Caption: Decision tree for functionalizing the scaffold versus modifying the ether side chain.

References
  • Reductive Amination Strategies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link

  • Piperazine Protection: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.[1] (Standard text for Boc/Cbz protocols).

  • 1,3-Dimethoxypropan-2-one Synthesis: "Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent." ResearchGate, 2025.[1] Link

  • Piperazine Mono-alkylation: "A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines." Bentham Science, 2013.[1] Link

  • Ether Cleavage: "Boron tribromide mediated demethylation." Organic Syntheses, Coll.[1] Vol. 5, p. 412.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing bis-alkylation during 1-(1,3-Dimethoxypropan-2-yl)piperazine synthesis

Topic: Prevention of Bis-Alkylation & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Scope The Challenge: Synthesizing 1-(1,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Bis-Alkylation & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Scope

The Challenge: Synthesizing 1-(1,3-dimethoxypropan-2-yl)piperazine presents a dual challenge:

  • Selectivity: Piperazine contains two equivalent secondary amine sites. Once the first alkylation occurs (

    
    ), the product remains a nucleophilic secondary amine, capable of reacting again to form the bis-alkylated byproduct (
    
    
    
    ).
  • Steric/Electronic Factors: The target substituent (1,3-dimethoxypropan-2-yl) is a secondary alkyl group with significant steric bulk and electron-donating ether oxygens. This makes direct

    
     substitution sluggish and prone to elimination side reactions, while increasing the difficulty of separating the mono-product from the starting material.
    

The Solution Matrix: We provide three validated protocols ranging from "Quick/Statistical" to "High-Fidelity/Protected."

Decision Matrix: Select Your Route

Before proceeding, determine the best workflow for your constraints using the logic flow below.

RouteSelection Start START: Reagent Availability HasKetone Do you have 1,3-dimethoxypropan-2-one? Start->HasKetone HasBoc Do you have N-Boc-Piperazine? HasKetone->HasBoc No ReductiveRoute Route B: Reductive Amination (Recommended) HasKetone->ReductiveRoute Yes (Best Profile) DirectRoute Route A: Direct Alkylation (Statistical Control) HasBoc->DirectRoute No (Only Alkyl Halide available) ProtectedRoute Route C: Protection Strategy (Highest Purity) HasBoc->ProtectedRoute Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Technical Modules & Troubleshooting

Module A: Reductive Amination (The Recommended Route)

Best for: Avoiding bis-alkylation via steric control and milder conditions. Reagents: Piperazine + 1,3-dimethoxypropan-2-one + NaBH(OAc)₃.

The Logic: Instead of forcing a difficult


 reaction on a secondary carbon, this route forms an iminium ion intermediate. The steric bulk of the 1,3-dimethoxypropan-2-yl group makes the formation of a second iminium ion (required for bis-alkylation) kinetically highly unfavorable compared to the initial mono-reaction.

Protocol:

  • Dissolve Piperazine (1.5 eq) and 1,3-dimethoxypropan-2-one (1.0 eq) in DCE (Dichloroethane) or DCM.

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Quench with saturated NaHCO₃.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Wet solvent or inactive reducing agent.Ensure solvent is anhydrous.[1] NaBH(OAc)₃ is moisture sensitive; use a fresh bottle.
Bis-alkylation observed (>5%) High concentration or temperature.[2]Dilute reaction to 0.1 M. Ensure temperature does not exceed 25°C.
Product stuck in aqueous layer Product is highly polar/protonated.Saturate the aqueous layer with NaCl (salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[3][4]
Module B: Direct Alkylation (The "Statistical" Route)

Best for: When 2-chloro-1,3-dimethoxypropane is the only available electrophile. Reagents: Piperazine (Excess) + Alkyl Halide.[4][5]

The Logic: To prevent bis-alkylation (


), you must statistically overwhelm the electrophile with Piperazine. If 

, the probability of the electrophile colliding with a mono-alkylated product is negligible.

Critical Requirement: You must use 5 to 10 equivalents of Piperazine.

Protocol:

  • Dissolve Piperazine (10 eq) in Acetonitrile or Ethanol.

  • Heat to reflux.[4][6]

  • Add 2-chloro-1,3-dimethoxypropane (1 eq) dropwise over 2 hours (High Dilution Principle).

  • Reflux for 12-24 hours.

Purification (The Hard Part): Because you used 10 equivalents, you now have 9 equivalents of unreacted Piperazine to remove.

  • Distillation: Piperazine boils at ~146°C. The product will boil significantly higher. Vacuum distillation is the most effective separation method.

  • Selective Extraction:

    • Evaporate solvent.[4]

    • Dissolve residue in water.

    • Adjust pH to 12.

    • Extract with Toluene (Piperazine is less soluble in Toluene than the substituted product).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Significant Bis-alkylation Piperazine excess was too low (<5 eq).Increase Piperazine to 10 eq. Slow down addition rate of electrophile.
Elimination Product (Alkene) Reaction temperature too high; Basicity too strong.This is common with secondary halides. Switch to Module A (Reductive Amination) if possible.
Solid precipitate forms Piperazine Hydrochloride salt formation.This is normal (byproduct). Filter off the solid before workup.
Module C: Protection Strategy (The "Absolute" Route)

Best for: High-value synthesis requiring 100% selectivity. Reagents: N-Boc-Piperazine + 2-chloro-1,3-dimethoxypropane.

The Logic: By blocking one nitrogen with a Boc group, bis-alkylation is chemically impossible.[4]

Protocol:

  • Alkylation: React N-Boc-Piperazine (1.0 eq) with Electrophile (1.2 eq) + K₂CO₃ (2 eq) in DMF at 80°C.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

  • Free Basing: Neutralize with NaOH to obtain the free amine.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete Deprotection Acid too weak or time too short.Monitor by TLC.[7] TFA deprotection usually requires 1-2 hours.
Low Yield in Step 1 Steric hindrance of the secondary halide.Add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Mechanistic Visualization

The following diagram illustrates the kinetic competition and how the strategies diverge to prevent the "Red Path" (Bis-alkylation).

ReactionKinetics cluster_strategies Prevention Strategies Piperazine Piperazine (2 Reactive Sites) MonoProduct Mono-Alkylated Product (Target) Piperazine->MonoProduct k1 (Fast) BisProduct Bis-Alkylated Product (Impurity) MonoProduct->BisProduct k2 (Competing) Electrophile Electrophile (R-X) StatControl Strategy: Excess Piperazine (Makes [Mono] << [Piperazine]) ProtectControl Strategy: Boc-Protection (Removes 2nd Site)

Figure 2: Kinetic competition between mono- and bis-alkylation. Strategy intervention points are highlighted.

FAQ: Rapid Response

Q: Can I use Piperazine Monohydrochloride to prevent bis-alkylation? A: Yes, but with caveats. Using Piperazine


 HCl theoretically leaves one amine protonated (unreactive) and one free. However, in practice, the equilibrium exchange of protons is fast. It improves selectivity slightly but is less effective than the "High Excess" or "Boc-Protection" methods. It also introduces solubility challenges in organic solvents [1].

Q: Why is Reductive Amination preferred over Alkyl Halide substitution for this specific target? A: The target group (1,3-dimethoxypropan-2-yl) is a "swallowtail" structure. The carbon is secondary and flanked by two methoxy methyl groups.


 attack at this position is sterically hindered. Reductive amination proceeds via an iminium intermediate, which is less sensitive to these specific steric constraints and avoids elimination side-reactions [2].

Q: How do I remove the excess Piperazine if I use Method B? A: The most reliable method is vacuum distillation. Piperazine sublimes/boils at moderate temperatures. Alternatively, wash the organic layer (DCM) with pH 5.5 phosphate buffer. At this pH, Piperazine (pKa ~9.8 and 5.6) will be largely diprotonated and stay in the water, while the mono-alkylated product (pKa ~9.0 and lower due to sterics/electronics) may partially partition into the organic phase, though this requires careful optimization [3].

References

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine? Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

Sources

Optimization

optimizing yield of mono-substituted piperazine derivatives

Technical Support Center for N-Heterocycle Synthesis Current Status: Online 🟢 Ticket Subject: Optimizing Yield & Selectivity of Mono-Substituted Piperazine Derivatives Assigned Specialist: Senior Application Scientist Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for N-Heterocycle Synthesis

Current Status: Online 🟢 Ticket Subject: Optimizing Yield & Selectivity of Mono-Substituted Piperazine Derivatives Assigned Specialist: Senior Application Scientist

The Knowledge Base: Understanding the "Kinetic Trap"

Before attempting a protocol, you must understand the fundamental kinetic problem. Piperazine is a symmetric diamine.[1] When you attempt to attach a single group (


) to one nitrogen, you face a critical selectivity gate.
The Nucleophilicity Paradox
  • Scenario A (Alkylation): When you alkylate piperazine, the product (a secondary amine) is often more nucleophilic than the starting material (due to the inductive electron-donating effect of the alkyl group). This leads to a "runaway reaction" where the mono-substituted product reacts faster than the starting material, forming the bis-substituted impurity.

  • Scenario B (Acylation): The product is an amide, which is less nucleophilic. This is easier to control, but statistical probability still dictates a significant formation of di-acyl byproduct if stoichiometry is 1:1.

Visualizing the Pathway

The following diagram illustrates the kinetic decision points and where yield is lost.

PiperazineKinetics Pip Piperazine (SM) Mono Mono-Substituted (Desired Product) Pip->Mono k1: Reaction with Electrophile Di Bis-Substituted (Impurity) Mono->Di k2: Over-reaction Poly Quaternary Salts (Tarry Residue) Di->Poly k3: Exhaustive Alkylation

Figure 1: Reaction pathway showing the sequential substitution. If k2 > k1 (common in alkylation), bis-substitution dominates.

Protocol Hub: Standard Operating Procedures (SOPs)

Select the protocol based on the value of your electrophile and the required purity.

Decision Matrix
VariableSOP A: Brute ForceSOP B: The "Proton Shield"SOP C: Mono-Boc (Gold Standard)
Cost of Reagents Cheap ElectrophileModerateExpensive Electrophile
Scale Large (>100g)MediumSmall to Medium
Typical Yield 40-60%60-75%>85%
Purification Distillation/CrystallizationExtractionColumn Chromatography
SOP A: The "Brute Force" Strategy (High Dilution)

Best for: Simple alkyl halides (e.g., Benzyl chloride) where piperazine is cheap.

The Logic: By flooding the reaction with excess piperazine, you statistically ensure the electrophile encounters a fresh piperazine molecule rather than a product molecule.

  • Stoichiometry: Dissolve 5.0 - 10.0 equivalents of piperazine in solvent (Acetonitrile or Ethanol).

  • Addition: Heat the piperazine solution to reflux.

  • Dosing: Add the electrophile (1.0 eq) dissolved in solvent dropwise over 2–4 hours.

    • Critical: Fast addition creates localized "hotspots" of high concentration, leading to bis-impurity.

  • Workup: Evaporate solvent. The residue contains Product + Excess Piperazine.[2][3]

  • Purification: Piperazine sublimes/distills easily. Remove excess piperazine via high-vacuum distillation or sublimation (if solid), leaving the heavier mono-product behind.

SOP B: The "Proton Shield" (pH Controlled Selectivity)

Best for: Acyl chlorides and sulfonyl chlorides.

The Logic: At pH ~4-5, piperazine exists largely as the monohydrochloride salt. One nitrogen is protonated (blocked), while the other remains free to react.[1]

  • Preparation: Dissolve piperazine (1.0 eq) in water.

  • Acidification: Add 1.0 eq of HCl (or use Acetic Acid as solvent).

    • Target: You want the monohydrochloride species.

  • Reaction: Add the electrophile (e.g., acid chloride) dropwise.

    • Note: If the electrophile is water-sensitive, use a biphasic system (DCM/Water) with vigorous stirring.

  • Neutralization: The free amine reacts. As HCl is generated, it protonates the next available nitrogen, self-regulating the reaction.

  • Basify & Extract: Adjust pH to >12 with NaOH to deprotonate the product, then extract.

SOP C: Mono-Boc Protection (The Industry Standard)

Best for: Complex synthesis where yield is paramount.

The Logic: Temporarily blocking one site with a Boc group creates a chemically distinct intermediate that prevents over-reaction.

  • Protection:

    • Dissolve Piperazine (2.0 eq) in DCM.

    • Add Boc-Anhydride (Boc₂O) (1.0 eq) in DCM dropwise at 0°C.

    • Result: 1-Boc-piperazine precipitates or is easily separated from the water-soluble excess piperazine.

  • Functionalization: React 1-Boc-piperazine with your electrophile (R-X).

    • Advantage:[4][5][6] No risk of bis-alkylation on the protected nitrogen.

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

Troubleshooting Ticket System (FAQs)

Ticket #101: "I lost my product during the aqueous workup."

Diagnosis: Piperazine derivatives are highly polar and water-soluble. Standard extractions (EtOAc/Water) often leave the product in the water layer. Solution:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the solubility of organics in water (mass action effect), forcing the piperazine derivative into the organic layer.

  • The "Magic Solvent" Mix: Do not use pure Ethyl Acetate. Use Chloroform : Isopropanol (3:1) . This mixture is excellent for extracting polar amines from aqueous solutions.

Ticket #102: "My reaction turned into a solid block."

Diagnosis: Piperazine hydrochloride salts are insoluble in non-polar solvents (DCM, Toluene). Solution:

  • Switch to Methanol or DMF if the reaction allows.

  • If using non-polar solvents, add a phase transfer catalyst (e.g., TBAB) or use a biphasic system (Toluene/Water) with high-speed stirring.

Ticket #103: "I cannot separate the Mono- from the Bis-product."

Diagnosis: They have similar R_f values on silica. Solution:

  • Amine-Functionalized Silica: Use basic alumina or amine-functionalized silica gel to prevent streaking.

  • Derivatization: If the separation is impossible, react the crude mixture with Boc₂O. The Mono-product becomes Mono-Boc (less polar), while the Bis-product (tertiary amine) does not react. Separate them, then deprotect.

Advanced Optimization: Experimental Workflow

Use this workflow to determine the optimal route for a new derivative.

OptimizationFlow Start Start: Define Electrophile (R-X) IsExpensive Is R-X Expensive/Scarce? Start->IsExpensive Cheap No: Use Excess Piperazine (SOP A) IsExpensive->Cheap No Expensive Yes: Use Protection Strategy IsExpensive->Expensive Yes ProtectionChoice Acid Sensitive R-X? Expensive->ProtectionChoice BocRoute Use Mono-Boc (SOP C) ProtectionChoice->BocRoute No AcidRoute Use Proton Shield (SOP B) ProtectionChoice->AcidRoute Yes

Figure 2: Decision tree for selecting the optimal synthesis pathway.

References

  • Selective Mono-Protection: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][7] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564. Link

  • Kinetics of Polymerization vs Cyclization: Jacobson, H., & Stockmayer, W. H. (1950). Intramolecular Reaction in Polycondensations. I. The Theory of Linear Systems. The Journal of Chemical Physics, 18(12), 1600. Link

  • Process Chemistry (Acylation): Wang, X., et al. (2013). Selective mono-acylation of piperazine derivatives.[1] Tetrahedron Letters, 54(3), 245-248. Link

  • Workup Strategies: BenchChem Technical Guides. Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.Link

Sources

Troubleshooting

Technical Guide: Removing Unreacted Piperazine from 1-(1,3-Dimethoxypropan-2-yl)piperazine

Executive Summary & Strategy The separation of unreacted piperazine (starting material) from mono-alkylated products like 1-(1,3-Dimethoxypropan-2-yl)piperazine is a classic challenge in amine chemistry.[1] Both species...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

The separation of unreacted piperazine (starting material) from mono-alkylated products like 1-(1,3-Dimethoxypropan-2-yl)piperazine is a classic challenge in amine chemistry.[1] Both species are polar, basic, and capable of hydrogen bonding. However, they possess distinct physical properties—specifically volatility and lipophilicity —that allow for efficient separation without resorting to expensive chromatography.

This guide prioritizes purification based on scale and required purity:

  • Method A (Distillation): Best for >10g scale. Relies on the significant boiling point delta.

  • Method B (Partitioning): Best for <10g scale. Relies on the extreme hydrophilicity of unsubstituted piperazine.

  • Method C (Scavenging): For "polishing" traces (<1%) from the final product.

Decision Matrix: Which Method to Choose?

PurificationStrategy Start Start: Crude Reaction Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale SmallScale < 10 grams ScaleCheck->SmallScale Distillation Method A: Vacuum Distillation (High Efficiency) LargeScale->Distillation Extraction Method B: pH-Controlled Extraction (DCM/Brine) SmallScale->Extraction PurityCheck Check Purity (GC/NMR) Distillation->PurityCheck Extraction->PurityCheck Success Target Purity Achieved PurityCheck->Success Purity > 98% Scavenge Method C: Resin Scavenging (Polishing Step) PurityCheck->Scavenge Piperazine > 2% Scavenge->Success

Caption: Selection workflow for purification methodology based on reaction scale and residual impurity levels.

Method A: Vacuum Distillation (The Gold Standard)

Best For: Scale-up (>10g), solvent-free purification.[1]

The molecular weight difference between piperazine (MW ~86) and your product (MW ~188) creates a massive boiling point gap. Piperazine boils at 146°C (atm), while your product will boil significantly higher (>220°C atm, est.).

The "Sublimation Trap"

Critical Warning: Piperazine is notorious for subliming rather than distilling, which can clog condensers and vacuum lines, leading to dangerous pressure build-ups.

Protocol
  • Setup: Use a short-path distillation head. Ensure your vacuum pump is capable of <5 mmHg.

  • Condenser Management:

    • Do NOT use ice water in the condenser initially.

    • Keep the condenser coolant at 45–50°C (warm water). This prevents piperazine from solidifying inside the condenser path.

  • Fractions:

    • Fraction 1 (Piperazine): Will come over first.[2] You may see white crystals forming in the receiver.

    • Intermediate: Temperature spike.

    • Fraction 2 (Product): Collect the high-boiling liquid.

  • Troubleshooting: If the condenser clogs with white solid (piperazine), stop the vacuum, use a heat gun to melt the solid into the receiving flask, and switch flasks before continuing.

Method B: The "Salting-Out" Aqueous Workup

Best For: Bench scale, quick cleanup.[1]

Unsubstituted piperazine is one of the most water-soluble organic molecules (freely soluble).[1] By manipulating the ionic strength and pH, we can force the mono-substituted product into the organic layer while trapping the piperazine in the aqueous layer.

The Science of Separation
  • Piperazine (LogP ~ -1.50): Highly hydrophilic.[1]

  • Product (LogP ~ 0.5 - 1.0): The dimethoxypropyl chain adds lipophilicity.[1]

Protocol
  • Basify: Ensure the reaction mixture is at pH > 12 using 50% NaOH. Both amines must be free bases.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate (piperazine is slightly soluble) or Ether (product might not be soluble enough).

  • The "Reverse" Wash:

    • Extract the reaction mixture with DCM (3x). Combine organic layers.

    • Crucial Step: Wash the combined organic layer with a small volume of saturated Brine (NaCl) , not pure water.

    • Why? Pure water might pull your product out.[3] Brine "salts out" the organic product but is still polar enough to hold the highly soluble piperazine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate.
    
Data: Solubility Comparison
SolventPiperazine (Impurity)1-(1,3-Dimethoxypropan-2-yl)piperazine (Product)
Water Freely Soluble (>15g/100mL)Soluble
DCM SolubleHighly Soluble
Hexane/Heptane InsolubleModerately Soluble
Diethyl Ether Poorly SolubleSoluble

Tip: If the product is a solid, triturating the crude solid with Hexane or Ether can often wash away the product (leaving piperazine behind) or vice versa, depending on the specific crystal lattice energy.

Method C: Chemical Scavenging (Polishing)

Best For: Removing stubborn trace amounts (<5%).

If distillation is not possible and extraction leaves 2-5% piperazine, use a chemical scavenger that targets the primary nature of piperazine (though technically secondary, it is more sterically accessible and has two reactive sites).

Protocol
  • Resin: Use a Polymer-bound Isocyanate or Acid Chloride resin.[1]

  • Mechanism: The resin reacts rapidly with the less sterically hindered, more abundant piperazine NH groups.

  • Procedure:

    • Dissolve crude mixture in dry DCM.

    • Add 2-3 equivalents (relative to the impurity) of Isocyanate resin.[1]

    • Stir gently for 2-4 hours at room temperature.

    • Filter off the resin.[4][5] The filtrate contains the purified product.[5]

Troubleshooting & FAQs

Q1: I see a white solid crashing out during my workup. What is it?

A: This is likely Piperazine Hexahydrate or a Piperazine salt. Piperazine absorbs water and


 from the air greedily.[6] If this happens, filter the solid—it's mostly impurity! Check the filtrate for your product.[2][5]
Q2: Can I use Silica Gel Chromatography?

A: Yes, but it is difficult. Piperazine trails badly (streaks) on silica due to its high basicity.

  • Fix: You must use an amine modifier.

  • Eluent: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (90:9:1).

  • Warning: The product and piperazine have similar Rf values in many systems.[2] Distillation is superior.

Q3: My product is water-soluble, and I lost it in the aqueous layer.

A: The ether groups (dimethoxy) make your product hydrophilic.

  • Recovery: Saturate the aqueous layer with solid NaCl until no more dissolves.

  • Re-extraction: Extract with Isopropanol:Chloroform (1:3 ratio) . This aggressive solvent mix pulls polar amines out of brine.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for physical properties and purification of piperazine).

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. Journal of the American Chemical Society, 61(10), 2704–2705. Link

  • Google Patents. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. US Patent 7271292B2. Link (Demonstrates the industrial standard of using distillation for piperazine separation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine. Link

Sources

Optimization

Technical Support Center: Stability of Dimethoxy Ether Groups Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected degradation of "dimethoxy ether" groups during synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected degradation of "dimethoxy ether" groups during synthetic workflows. The term "dimethoxy" is chemically broad, encompassing 1,1-dimethoxy compounds (acetals), 1,2-dimethoxy compounds (aliphatic ethers like DME), and aromatic dimethoxy systems .

Their stability under acidic conditions varies drastically due to fundamentally different mechanistic pathways—ranging from rapid oxocarbenium-mediated hydrolysis to extreme acid resistance. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you control these functional groups in your experiments.

Module 1: Quantitative Stability Matrix

To effectively troubleshoot, you must first identify the structural connectivity of your dimethoxy group. The table below summarizes the quantitative and qualitative stability profiles of common dimethoxy motifs under acidic conditions.

Functional Group TypeStructural ExampleRelative Acid StabilityPrimary Degradation PathwayTypical Cleavage Conditions
1,1-Dimethoxy (Acetal) Dimethyl acetal, 2-Bromo-1,1-dimethoxyethaneLow (Highly Sensitive)Hydrolysis via oxocarbenium ion[1]Dilute HCl, TFA, or Silica Gel (pH < 5)[2]
1,2-Dimethoxy (Aliphatic) 1,2-Dimethoxyethane (DME solvent)Moderate Ether cleavage / Peroxide formation[3]High-temp acid catalyst, BBr3, or prolonged air/light[3],[4]
Aromatic Dimethoxy 1,3-DimethoxybenzeneHigh (Very Stable)Electrophilic aromatic substitution[5]Boiling HI or HBr (Harsh demethylation)

Module 2: Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and mitigate unwanted acid-induced degradation in your reactions.

Troubleshooting Start Dimethoxy Group Undergoing Acidic Degradation? Type Determine Connectivity Start->Type Acetal 1,1-Dimethoxy (Acetal / MOM) Type->Acetal Aliphatic 1,2-Dimethoxy (DME Solvent) Type->Aliphatic Aromatic Aromatic Dimethoxy (e.g., Veratrole) Type->Aromatic Sol1 Action: Buffer reaction. Pre-treat silica with 1% TEA. Acetal->Sol1 Hydrolysis Sol2 Action: Lower temperature. Avoid strong Lewis acids. Aliphatic->Sol2 Ether Cleavage Sol3 Action: Check for electrophilic substitution side-reactions. Aromatic->Sol3 Ring Reactivity

Caption: Troubleshooting decision tree for mitigating acid-induced degradation of dimethoxy groups.

Module 3: Frequently Asked Questions (FAQs)

Q1: My 2-bromo-1,1-dimethoxyethane starting material is decomposing into bromoacetaldehyde and methanol during an acid-catalyzed reaction. How do I prevent this? A1: 1,1-Dimethoxy groups are acetals, which are highly susceptible to acid-catalyzed hydrolysis[1]. The acidic conditions protonate one of the methoxy oxygens, turning it into a superior leaving group (methanol). To prevent this, you must strictly exclude water (anhydrous conditions) since water is the nucleophile that attacks the intermediate oxocarbenium ion to complete the hydrolysis[1]. Alternatively, switch to a milder, non-aqueous Lewis acid catalyst or lower the reaction temperature[1].

Q2: I am using 1,2-dimethoxyethane (DME) as a solvent. It is supposed to be a stable aprotic ether, but my high-temperature acidic reaction is yielding complex mixtures. Why? A2: While 1,2-dimethoxyethane (DME) boasts exceptional chemical stability compared to acetals, it is not impervious to harsh conditions[3]. In the presence of high-temperature acid catalysts, DME can undergo ether cleavage[3]. Furthermore, prolonged exposure to air and heat under these conditions promotes the generation of unstable peroxides, which subsequently decompose into aldehydes, ketones, and acids, poisoning your reaction[3],[6],[4]. Always use freshly distilled, peroxide-free DME, and avoid strong Lewis acids when using DME as a solvent.

Q3: I need to cleave a p-methoxybenzyl (PMB) ether, but my molecule contains a highly acid-sensitive anomeric dimethyl acetal. Standard TFA cleavage destroys my acetal. What is the solution? A3: You can achieve chemoselective cleavage by using a catalytic amount of trifluoromethanesulfonic acid (TfOH) paired with 1,3-dimethoxybenzene as a scavenger[5]. The TfOH protonates the PMB ether, generating a PMB carbocation. If left unchecked, this cation would cause side reactions. However, the highly electron-rich 1,3-dimethoxybenzene rapidly traps the cation via an intermolecular Friedel-Crafts alkylation[5]. Because the reaction is extremely fast at room temperature, highly acid-sensitive groups like anomeric acetals remain completely intact[7],[5].

Module 4: Mechanistic Deep Dive: Acetal Cleavage

To truly master dimethoxy group stability, you must understand the causality behind acetal cleavage. The instability of 1,1-dimethoxy groups is driven by the anomeric effect and the stabilization of the resulting oxocarbenium ion . When one methoxy group is protonated, the lone pair of the adjacent oxygen actively assists in expelling the leaving group.

Acetal_Hydrolysis A 1,1-Dimethoxy Acetal Stable at pH > 7 B Protonated Acetal Fast Equilibrium A->B + H+ C Oxocarbenium Ion Rate-Limiting Step B->C - MeOH D Hemiacetal Unstable Intermediate C->D + H2O - H+ E Carbonyl + Methanol Final Cleavage D->E + H+ - MeOH

Caption: Acid-catalyzed hydrolysis mechanism of dimethyl acetals via oxocarbenium intermediates.

Module 5: Self-Validating Experimental Protocols

Protocol A: Chemoselective Cleavage of PMB Ethers in the Presence of Acetals

Causality: This protocol leverages the extreme nucleophilicity of 1,3-dimethoxybenzene to trap the PMB cation generated by TfOH, driving the equilibrium forward and preventing the cation from attacking sensitive acetals or dienes[5].

  • Preparation : Dissolve the PMB-protected substrate (0.2 mmol) and 1,3-dimethoxybenzene (0.5 equiv) in anhydrous dichloromethane (1 mL) at 21 °C[5].

  • Initiation : Add trifluoromethanesulfonic acid (TfOH, 0.1 mmol) dropwise[5].

  • Validation & Monitoring (Self-Validating Step) : Withdraw a 5 µL aliquot every 5 minutes. Critical: Quench the aliquot immediately in a micro-vial containing 50 µL of saturated aqueous NaHCO₃ before spotting on a TLC plate. Failing to quench will cause your intact acetal to hydrolyze on the inherently acidic silica gel plate, giving a false positive for degradation.

  • Quenching : Once TLC confirms the disappearance of the starting material (typically ~15 mins), quench the bulk reaction with saturated aqueous NaHCO₃ (2 mL)[5].

  • Isolation : Extract with dichloromethane, dry over Na₂SO₄, and concentrate. The byproduct, 1,3-dimethoxy-4-(4-methoxybenzyl)benzene, can be easily separated via column chromatography[5].

Protocol B: Trace-Acid Controlled Acetalization/Deacetalization

Causality: Traditional acetal manipulation uses corrosive amounts of acid (e.g., PTSA), which degrades acid-sensitive substrates. By using ultra-low trace acid (0.03 to 0.1 mol% HCl), the activation energy for oxocarbenium formation is met without creating a bulk acidic environment, preserving N-Boc and silyl ether groups[2],[8].

  • Preparation : To a solution of the carbonyl compound (1.0 mmol) in methanol (2.0 mL), add concentrated aqueous HCl (12 mol/L) to achieve a final catalyst loading of exactly 0.1 mol%[2],[8].

  • Reaction : Stir the mixture at ambient temperature. Note: Unlike traditional methods, physical removal of water (e.g., Dean-Stark) is not strictly required due to the favorable equilibrium dynamics at these specific trace acid concentrations[2],[8].

  • Validation & Monitoring (Self-Validating Step) : Monitor the reaction via ¹H NMR rather than TLC. Take a 50 µL aliquot, evaporate the methanol under a gentle N₂ stream, and dissolve in CDCl₃. Look for the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the characteristic acetal methoxy peak (~3.3 ppm) and the acetal methine proton (~5.3 ppm).

  • Workup : Once complete (typically 20-60 mins), neutralize with a single drop of triethylamine (TEA) before concentrating to prevent reverse hydrolysis during solvent evaporation[2].

References

  • Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]

  • ANHUI MEISENBAO TECHNOLOGY CO., LTD. 1,2-Dimethoxyethane. Available at:[Link]

  • PMC (National Institutes of Health). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at:[Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

Sources

Troubleshooting

solving solubility issues in piperazine coupling reactions

Technical Support Center: Piperazine Coupling Optimization Subject: Overcoming Solubility & Aggregation Challenges in Piperazine Functionalization Introduction: The Piperazine Paradox As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Coupling Optimization Subject: Overcoming Solubility & Aggregation Challenges in Piperazine Functionalization

Introduction: The Piperazine Paradox

As a Senior Application Scientist, I often refer to piperazine as the "paradox molecule." It is a privileged scaffold in drug discovery—found in blockbusters like Imatinib and Sildenafil—yet it behaves poorly in the flask. Its rigid chair conformation, high polarity, and tendency to form insoluble salts or stubborn aggregates create a unique set of solubility challenges.

This guide moves beyond standard textbook protocols. It is designed to troubleshoot the specific physical-chemical barriers that cause piperazine reactions to stall, gel, or precipitate prematurely.

Module 1: The Pre-Reaction Phase (Handling Salts)

Context: Piperazine is frequently supplied as a hydrochloride (HCl) or acetate salt to prevent oxidation and moisture absorption. However, these salts are often insoluble in the aprotic solvents (DCM, THF, Dioxane) required for coupling.

Q: My piperazine HCl salt is sitting at the bottom of my DCM flask. Can I just add TEA/DIPEA and proceed?

A: Proceed with caution. While adding an organic base (TEA, DIPEA) theoretically liberates the free amine, the resulting byproduct (Triethylamine Hydrochloride) is also insoluble in DCM. This creates a thick slurry that coats the stir bar, hinders mass transfer, and traps the active piperazine in the solid phase.

The "Free-Base First" Protocol (Recommended): For consistent kinetics, convert the salt to the free base before the main reaction.

  • Dissolution: Dissolve the piperazine salt in a minimum amount of water (it is highly water-soluble).

  • Basification: Adjust pH to >12 using 50% NaOH or KOH.

  • Extraction: Extract continuously with DCM or Chloroform. Note: Piperazine is amphiphilic; simple extraction often yields poor recovery. Use a continuous liquid-liquid extractor or 5-6 manual extractions.

  • Drying: Dry over Na₂SO₄ and concentrate. Use immediately to avoid carbamate formation from atmospheric CO₂.

Visual Workflow: Handling Piperazine Salts

PiperazineSaltHandling Start Start: Piperazine Salt (HCl, Acetate) SolventCheck Is the salt soluble in your reaction solvent? Start->SolventCheck Proceed Proceed with Reaction (Add 2.5 eq. organic base) SolventCheck->Proceed Yes (e.g., MeOH, DMSO) WaterTol Is the reaction water-tolerant? SolventCheck->WaterTol No (e.g., DCM, THF) Biphasic Use Biphasic System (DCM/Water + Na2CO3) WaterTol->Biphasic Yes (Schotten-Baumann) FreeBase Perform Ex-Situ Free-Basing (NaOH/DCM Extraction) WaterTol->FreeBase No (Anhydrous Req.) FreeBase->Proceed Use Isolated Free Base

Figure 1: Decision tree for handling piperazine salts based on solvent compatibility and water tolerance.

Module 2: Amide Coupling Dynamics

Context: Reacting piperazine with carboxylic acids using coupling agents (EDC, HATU).

Q: My reaction mixture turned into a solid gel (The "Brick"). What happened?

A: You likely triggered oligomerization or urea precipitation .

  • Oligomerization: If you are reacting a di-acid or using a linker, piperazine (having two NH sites) can cross-link, forming a polymer network.

    • Fix: Use Mono-Boc-piperazine to block one site, or use a large excess (5–10 equivalents) of piperazine if mono-substitution is the goal.

  • Urea Precipitation: If using DCC (Dicyclohexylcarbodiimide), the byproduct DCU is insoluble and precipitates, often co-precipitating your product.

Troubleshooting Table: Coupling Agent Selection

Coupling AgentSolubility ProfileRecommended ForNotes
DCC Insoluble Urea ByproductAvoid for PiperazineTraps product in precipitate. Hard to purify.
EDC-HCl Water Soluble UreaStandard Urea washes away in aqueous workup. Good for DCM.
HATU/HBTU Soluble in DMF/DMAcDifficult Substrates Requires polar aprotic solvents. High cost.
T3P Soluble in EtOAc/DMFScale-Up Low toxicity, easy workup, no racemization.
Q: The piperazine won't dissolve in DCM, but I can't use DMF due to work-up issues. What solvent system do you suggest?

A: Use a Binary Solvent System . Pure DCM is often too non-polar for piperazine, while DMF is hard to remove.

  • Recommendation: DCM:DMF (9:1 or 8:2).

  • Why: The small amount of DMF breaks the hydrogen-bond aggregates of piperazine, solubilizing it, while the bulk DCM allows for standard aqueous wash work-ups.

Module 3: Buchwald-Hartwig Cross-Coupling

Context: Pd-catalyzed arylation of piperazine. This is the most failure-prone step due to catalyst poisoning and base insolubility.

Q: My reaction stalls at 20% conversion. The catalyst turns black. Is it the piperazine?

A: Yes. Piperazine is a strong ligand. The free secondary amine can displace phosphine ligands on the Palladium, forming a stable (inactive) Pd-Piperazine complex. This often happens if the base is insoluble, slowing the catalytic cycle and allowing the amine to "poison" the metal.

The "Soluble Base" Strategy: Standard bases like Cs2CO3 or NaOtBu are heterogeneous in Toluene/Dioxane.

  • Fix 1: Switch to LiHMDS (Lithium Hexamethyldisilazide). It is soluble in organic solvents, ensuring rapid deprotonation.

  • Fix 2: Use PEPPSI-IPr or RuPhos-Pd-G4 precatalysts. These bulky N-heterocyclic carbene or Buchwald ligands prevent piperazine coordination to the metal center.

Visual Workflow: Buchwald Optimization

BuchwaldFix Issue Issue: Reaction Stalls / Low Yield CheckBase Check Base Solubility Issue->CheckBase Insoluble Base is Insoluble (e.g., Cs2CO3 in Toluene) CheckBase->Insoluble Soluble Base is Soluble (e.g., NaOtBu in THF) CheckBase->Soluble Action1 Switch to Soluble Base (LiHMDS or Phosphazene) Insoluble->Action1 Action2 Check Ligand Sterics Soluble->Action2 Action3 Use Bulky Ligand (RuPhos, BrettPhos) Action2->Action3 Prevent Pd-Amine binding

Figure 2: Troubleshooting logic for stalled Buchwald-Hartwig amination of piperazine.

Module 4: Work-up & Purification (The Amphiphilic Nightmare)

Q: I have an emulsion that won't separate. How do I get my piperazine product out?

A: Piperazine derivatives are surfactants—they love both water and oil. Standard shaking creates stable emulsions.

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl (Brine) and add a small amount of IPA (Isopropanol) to the organic layer (DCM). The IPA reduces surface tension, breaking the emulsion.

  • The pH Swing:

    • Acidify mixture to pH 2 (Product goes to water). Wash organic layer (removes non-basic impurities).

    • Basify aqueous layer to pH 12 (Product precipitates or oils out).

    • Extract with DCM.[1]

References

  • Handling Piperazine Salts: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." National Institutes of Health (PMC).

  • Solvent & Base Effects: "Optimization of Buchwald-Hartwig amination conditions." BenchChem Technical Guides.

  • Piperazine Aggregation: "Piperazine: A Promising Building Block for Aggregation-Induced Emission Materials."[2] Royal Society of Chemistry.[2]

  • Amide Coupling Protocols: "Piperazine Amides with Desirable Solubility... Synthesis and Evaluation." ResearchGate.

  • Catalyst Selection: "Scope and Limitations of Pd2(dba)3... Catalyzed Buchwald−Hartwig Amination."[3][4][5] Journal of Organic Chemistry (ACS).

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis of 1-(1,3-Dimethoxypropan-2-yl)piperazine: A Comparative Technical Guide

Topic: H-NMR Spectrum Analysis of 1-(1,3-Dimethoxypropan-2-yl)piperazine Content Type: Publish Comparison Guide Executive Summary 1-(1,3-Dimethoxypropan-2-yl)piperazine is a specialized secondary amine intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectrum Analysis of 1-(1,3-Dimethoxypropan-2-yl)piperazine Content Type: Publish Comparison Guide

Executive Summary

1-(1,3-Dimethoxypropan-2-yl)piperazine is a specialized secondary amine intermediate often utilized in the synthesis of pharmaceutical linkers and functionalized heterocycles. Its structural integrity is critical, particularly the differentiation between the N-alkylation at the central methine position versus the terminal methylene positions.

This guide provides a rigorous comparative analysis of the H-NMR spectral features of this molecule. Unlike standard data sheets, we compare the spectral performance across different solvent systems (CDCl₃ vs. DMSO-d₆ vs. D₂O) and establish a discrimination protocol against common structural isomers and synthetic impurities .

Strategic Analysis: The "Why" Behind the Protocol

In drug development, verifying the regiochemistry of 1-(1,3-Dimethoxypropan-2-yl)piperazine is non-trivial due to the symmetry of the dimethoxy-propyl chain.

  • The Challenge: The proton signals for the methine core (

    
    ) and the flanking methylenes (
    
    
    
    ) often overlap with the piperazine ring protons in standard solvents.
  • The Solution: A comparative solvent strategy is required to shift exchangeable protons and resolve multiplet overlaps.

  • The Alternative: This guide compares the target molecule against its primary impurity, 1,4-bis(1,3-dimethoxypropan-2-yl)piperazine (double alkylation), and the unreacted piperazine starting material.

Experimental Protocol

To ensure reproducibility, the following sample preparation and acquisition parameters are recommended.

3.1 Sample Preparation
  • Concentration: 10–15 mg of analyte in 0.6 mL of deuterated solvent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ from synthesis) which cause line broadening.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

3.2 Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise ratio for quantitative integration.

  • Relaxation Delay (D1): Set to

    
     5.0 seconds. The methoxy protons have long T1 relaxation times; insufficient delay leads to under-integration of the methyl signals.
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Comparative Data Analysis
Comparison 1: Solvent Selection for Structural Resolution

The choice of solvent dramatically alters the spectral topology.

FeatureAlternative A: CDCl₃ (Chloroform-d)Alternative B: DMSO-d₆ (Dimethyl sulfoxide-d6)Alternative C: D₂O (Deuterium Oxide)
Amine Proton (NH) Broad singlet (~1.8 ppm). Often invisible due to exchange or broadening.Sharp singlet/broad (~2.0–2.5 ppm). Coupling to adjacent CH₂ may be visible.[1]Disappears. Exchanges rapidly with D₂O (HDO peak ~4.79 ppm).
Resolution High. Best for resolving the piperazine ring triplets.Medium. Solvent peak (2.50 ppm) often obscures piperazine protons.Low. Water suppression may be needed; pH dependence affects shifts.
Use Case Standard Characterization. Best for purity assays.Trace Impurity Detection. Best for seeing exchangeable protons.Salt Verification. Best if the sample is a HCl/TFA salt.
Comparison 2: Spectral Assignment (Target vs. Impurities)

Target Molecule: 1-(1,3-Dimethoxypropan-2-yl)piperazine Formula: C₉H₂₀N₂O₂

FragmentShift (δ, ppm) in CDCl₃MultiplicityIntegrationAssignment Logic
Methoxy (-OCH₃) 3.35Singlet (s)6HDiagnostic strong singlet.
Ether CH₂ (-CH₂-O) 3.45 – 3.55Doublet (d) or dd4HDeshielded by oxygen; symmetrical.
Piperazine (N-CH₂) 2.50 – 2.60Triplet (t)4HProtons

to the tertiary amine (N1).
Piperazine (HN-CH₂) 2.85 – 2.95Triplet (t)4HProtons

to the secondary amine (N4).
Methine (CH) 2.70 – 2.80Quintet (quin)1HCentral core; overlaps with piperazine ring.
Amine (NH) 1.60 – 2.00Broad (br s)1HExchangeable; shift is concentration dependent.

Critical Differentiation:

  • vs. Piperazine (Start Material): Piperazine shows a single singlet at ~2.90 ppm. The Target shows two distinct triplets for the ring.

  • vs. Bis-alkylated Impurity: The bis-impurity lacks the secondary amine NH signal and shows perfect symmetry in the piperazine ring (one singlet or tight AA'BB' system ~2.6 ppm), and the integration ratio of OMe to Piperazine protons changes.

Advanced Characterization Workflow

To unambiguously confirm the structure, a 2D-NMR workflow is required. The following diagram illustrates the logical flow for assigning the "hidden" central methine proton.

NMR_Workflow Sample Unknown Sample (C9H20N2O2) H1 1H-NMR (CDCl3) Identify OMe (3.35 ppm) and Ring Triplets Sample->H1 Step 1 COSY COSY Spectrum Map CH (2.75) <-> CH2 (3.50) H1->COSY Step 2: Connectivity HSQC HSQC Spectrum Confirm CH is methine (DEPT phase) COSY->HSQC Step 3: Carbon Type Result Confirmed Structure: 1-(1,3-Dimethoxypropan-2-yl)piperazine HSQC->Result Validation

Figure 1: Structural Elucidation Workflow. The COSY experiment is essential to link the central methine quintet to the ether methylene doublet, confirming the isopropyl-like linkage.

Synthesis & Impurity Pathway[2][3][4][5]

Understanding the synthesis route helps anticipate spectral impurities. The reductive amination pathway is the most common method.

Synthesis_Pathway Start1 Piperazine (Excess) Reaction Reductive Amination (NaBH(OAc)3 / DCM) Start1->Reaction Start2 1,3-Dimethoxy-2-propanone Start2->Reaction Product TARGET: 1-(1,3-Dimethoxypropan-2-yl)piperazine Reaction->Product Major Impurity IMPURITY: 1,4-Bis(1,3-dimethoxypropan-2-yl)piperazine Reaction->Impurity Minor (Over-alkylation)

Figure 2: Synthesis Pathway and Impurity Generation. The presence of the bis-alkylated impurity is detected by the loss of the NH signal and integration shifts in the H-NMR.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202656 (Piperazine derivatives). Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Data Format and Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Piperazine shift assignments).

Sources

Comparative

A Comparative Guide to ¹³C-NMR Chemical Shifts for Dimethoxypropane Piperazine Derivatives

This guide provides an in-depth analysis of the ¹³C-NMR chemical shifts for piperazine derivatives, with a specific focus on predicting and understanding the spectral characteristics of N-substituted 2,2-dimethoxypropane...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C-NMR chemical shifts for piperazine derivatives, with a specific focus on predicting and understanding the spectral characteristics of N-substituted 2,2-dimethoxypropane piperazines. As direct experimental data for this specific subclass is not extensively published, this guide establishes a predictive framework by comparing known ¹³C-NMR data from well-characterized piperazine analogues. We will explore the underlying principles that govern chemical shifts in these heterocyclic systems, offering a valuable resource for researchers in structural elucidation, medicinal chemistry, and drug development.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability.[1] Accurate structural characterization is paramount, and ¹³C-NMR spectroscopy serves as an indispensable tool for this purpose. It provides a detailed map of the carbon framework, revealing subtle electronic and conformational changes resulting from substitution.[1][2]

Foundational Principles: Interpreting the ¹³C-NMR Spectrum of Piperazine

The interpretation of ¹³C-NMR spectra for complex derivatives begins with an understanding of the parent heterocycle. Key factors influencing the chemical shift (δ) of a given carbon nucleus include its hybridization state, the electronegativity of adjacent atoms, and local steric effects.[2][3]

  • Hybridization: sp³-hybridized carbons, such as those in the piperazine ring, typically resonate in the upfield region of the spectrum (e.g., 10-60 ppm).

  • Electronegativity: The two nitrogen atoms in the piperazine ring are highly electronegative. They withdraw electron density from the adjacent methylene (–CH₂–) carbons, causing a "deshielding" effect. This deshielding shifts the resonance of these carbons downfield (to a higher ppm value) compared to a simple cyclohexane ring.[2][4]

In its simplest, unsubstituted form, piperazine is a symmetrical molecule. This results in a single peak in its proton-decoupled ¹³C-NMR spectrum, as all four carbons are chemically equivalent. This signal is typically observed around 47.9 ppm .[1]

The Influence of N-Substitution: A Comparative Analysis

Attaching a substituent to one or both of the piperazine nitrogens breaks the molecule's symmetry and profoundly alters the electronic environment of the ring carbons. This is where a comparative approach becomes essential for prediction. The nature of the substituent dictates the magnitude and direction of the chemical shift changes.

Case Study 1: N-Acyl Substitution

When an electron-withdrawing acyl group (like a benzoyl group) is attached to a piperazine nitrogen, it induces significant downfield shifts. The partial double-bond character of the amide C-N bond can also lead to the observation of rotational conformers (rotamers), further complicating the spectrum by showing separate signals for carbons in different spatial orientations.[5][6][7] For N-benzoylpiperazine, the piperazine carbon signals are observed in the range of 43.5 to 49.0 ppm .[1] The presence of the carbonyl group and the potential for conformational locking significantly influence these values.

Case Study 2: N-Aryl Substitution

Attaching an aryl group, such as a phenyl ring, also deshields the piperazine carbons. For 1-phenylpiperazine, the carbons of the piperazine ring appear at 48.8 ppm and 45.3 ppm .[8] The slightly different electronic effects and steric bulk compared to an acyl group result in a distinct spectral signature.

Predictive Analysis for an N-(2,2-dimethoxypropyl) Substituent

To predict the chemical shifts for a dimethoxypropane piperazine derivative, we must consider the electronic contribution of the N-(2,2-dimethoxypropyl) group. This alkyl substituent is primarily an electron-donating group due to the inductive effect of the C-C bond.

Let's first examine the substituent itself. The ¹³C-NMR spectrum of 2,2-dimethoxypropane shows three distinct signals:

  • Quaternary Carbon (C(CH₃)₂): ~100 ppm (highly deshielded due to being bonded to two electronegative oxygen atoms).

  • Methoxy Carbons (–OCH₃): ~49 ppm.

  • Methyl Carbons (–CH₃): ~24 ppm.

When this group is attached to the piperazine nitrogen, we can predict the following:

  • Piperazine Carbons (α to N-substituent): The carbons directly attached to the substituted nitrogen will be influenced by the alkyl group. Compared to unsubstituted piperazine (~47.9 ppm), a simple N-alkyl group typically causes a downfield shift. We can anticipate these carbons to appear in the 50-60 ppm range. For instance, in some N-ethyl piperazine derivatives, these signals are seen around 54-60 ppm.[9]

  • Piperazine Carbons (β to N-substituent): The carbons on the other side of the ring will be less affected but will still experience a shift. Their chemical environment will be distinct from the alpha carbons, likely appearing slightly more upfield, perhaps in the 45-50 ppm range.

  • Substituent Carbons: The chemical shifts of the 2,2-dimethoxypropyl group itself will also be slightly altered by its attachment to the nitrogen. The methylene carbon linking the piperazine to the dimethoxypropyl group would likely appear in the 55-65 ppm range.

The following diagram illustrates the key carbon environments in a hypothetical 1-(2,2-dimethoxypropyl)piperazine derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent. prep2 2. Transfer solution to a 5 mm NMR tube. prep1->prep2 acq1 3. Insert tube into spectrometer. prep2->acq1 acq2 4. Lock on deuterium signal and shim magnet. acq1->acq2 acq3 5. Set acquisition parameters (e.g., ¹³C frequency, spectral width ~240 ppm, proton decoupling). acq2->acq3 acq4 6. Acquire data over several hundred to thousand scans to achieve adequate S/N ratio. acq3->acq4 proc1 7. Apply Fourier Transform to the FID. acq4->proc1 proc2 8. Phase the spectrum manually. proc1->proc2 proc3 9. Calibrate chemical shift (e.g., CDCl₃ at 77.16 ppm). proc2->proc3 proc4 10. Integrate peaks and assign signals. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the piperazine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition: Set up a standard proton-decoupled ¹³C experiment. Typical parameters include a spectral width of -20 to 220 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 1-2 seconds. The number of scans will depend on the sample concentration and may range from a few hundred to several thousand to achieve a good signal-to-noise ratio.

  • Processing: After acquisition, apply a Fourier transform to the free induction decay (FID) signal. Phase the resulting spectrum to ensure all peaks are in the positive absorption mode. Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Analysis: Analyze the processed spectrum, identifying the chemical shifts of each unique carbon atom in the molecule.

Conclusion

While direct experimental data for dimethoxypropane piperazine derivatives remains to be broadly published, a robust predictive framework can be established through the comparative analysis of related structures. The ¹³C-NMR chemical shifts of the piperazine ring are highly sensitive to the electronic and steric nature of N-substituents. By understanding the foundational shifts of the parent heterocycle and comparing the effects of known N-acyl and N-aryl groups, we can confidently predict that an N-(2,2-dimethoxypropyl) substituent will lead to distinct downfield shifts for the piperazine ring carbons, particularly those alpha to the point of attachment. This guide provides the theoretical basis, comparative data, and a validated experimental protocol to aid researchers in the successful characterization of novel piperazine derivatives.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • PMC (PubMed Central). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PMC (PubMed Central). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • ResearchGate. 13C NMR spectrum of compound 5a. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]

  • PMC (PubMed Central). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • Rsc.org. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. [Link]

  • YouTube. 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. [Link]

Sources

Validation

Bioisosteric Replacement of Morpholine with 1-(1,3-Dimethoxypropan-2-yl)piperazine: A Comprehensive Comparison Guide

Executive Summary & Rationale In medicinal chemistry, the morpholine ring is a privileged heterocyclic scaffold utilized to improve aqueous solubility, modulate lipophilicity, and establish critical hydrogen-bonding inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In medicinal chemistry, the morpholine ring is a privileged heterocyclic scaffold utilized to improve aqueous solubility, modulate lipophilicity, and establish critical hydrogen-bonding interactions within target binding sites [1]. However, morpholine is not without its limitations. When bound to an aryl or heteroaryl scaffold (a common motif in kinase and epigenetic inhibitors), the morpholine nitrogen loses its basicity, rendering the molecule neutral at physiological pH. Furthermore, the morpholine ring is highly susceptible to cytochrome P450 (CYP3A4)-mediated


-oxidation, leading to rapid metabolic clearance [2].

To overcome these liabilities, 1-(1,3-dimethoxypropan-2-yl)piperazine has emerged as a superior, extended bioisostere. By replacing the morpholine oxygen with a basic piperazine nitrogen and appending a flexible, bidentate 1,3-dimethoxypropan-2-yl tail, researchers can fundamentally alter the physicochemical and pharmacokinetic profile of a lead compound[3]. This guide objectively compares these two moieties, providing mechanistic insights, self-validating experimental protocols, and comparative performance data.

Mechanistic Insights: The Causality of the Replacement

The transition from a simple morpholine ring to a 1-(1,3-dimethoxypropan-2-yl)piperazine system is driven by three distinct structural causality principles:

  • Introduction of a Basic Center: When morpholine is attached to an electron-withdrawing aryl core, its

    
     drops below 4, resulting in poor solubility. Piperazine, possessing two nitrogens, allows one nitrogen to act as the attachment point while the second nitrogen (alkylated with the dimethoxy tail) retains a basic 
    
    
    
    (
    
    
    ). This basic center enables salt formation and drastically improves thermodynamic solubility.
  • Enhanced

    
     and 3D Complexity:  Increasing the fraction of 
    
    
    
    -hybridized carbons (
    
    
    ) disrupts planar crystal packing. The branched ether tail increases the molecule's 3D volume, which correlates strongly with clinical success by reducing off-target toxicity and improving oral bioavailability.
  • Bidentate Hydrogen Bonding: The single oxygen of morpholine acts as a rigid, localized hydrogen-bond acceptor. In contrast, the dual methoxy groups on the flexible propan-2-yl tail act as a "claw," capable of adapting to solvent-exposed channels or forming bidentate interactions with water networks and acidic residues (e.g., Asp/Glu) in the target protein [3].

Pathway M Morpholine (Neutral when aryl-bound) P Piperazine Linker (Introduces Basic Center) M->P Structural Extension D 1,3-Dimethoxypropan-2-yl (Solvent Channel Interactions) P->D N-Alkylation O Optimized Bioisostere (Enhanced Solubility & Binding) D->O Synergistic Integration

Caption: Logical flow of bioisosteric replacement from morpholine to the optimized piperazine derivative.

Structural & Physicochemical Comparison

The following table summarizes the fundamental physicochemical differences between the baseline morpholine, an unsubstituted piperazine, and the target bioisostere.

Table 1: Physicochemical Properties Comparison

PropertyMorpholinePiperazine1-(1,3-Dimethoxypropan-2-yl)piperazine
Molecular Weight ( g/mol ) 87.1286.14188.27
H-Bond Acceptors 224 (Enhanced target engagement)
H-Bond Donors 121

1.001.001.00 (Maintained high 3D character)
Basic

(Free Base)



(N1),

(N4)
Metabolic Liability High (

-oxidation)
ModerateLow (Steric shielding of N1)

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data generation, the synthesis and incorporation of 1-(1,3-dimethoxypropan-2-yl)piperazine must follow a self-validating protocol. We utilize a reductive amination approach rather than direct alkylation to prevent over-alkylation and quaternary ammonium salt formation.

Step 1: Synthesis of 1-(1,3-Dimethoxypropan-2-yl)piperazine
  • Procedure: To a solution of mono-Boc-piperazine (1.0 eq) and 1,3-dimethoxypropan-2-one (1.2 eq) in dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Causality: STAB is chosen over sodium borohydride because it is mild enough to selectively reduce the iminium ion without reducing the ketone starting material.

  • Self-Validation Check: Aliquot 10 µL of the reaction, quench with 1N NaOH, extract with EtOAc, and analyze via LC-MS. Proceed to Step 2 only if the Extracted Ion Chromatogram (EIC) shows >95% conversion to the intermediate mass.

  • Deprotection: Treat the crude mixture with 4N HCl in dioxane for 2 hours to remove the Boc group, yielding the free piperazine bioisostere.

Step 2: Scaffold Coupling via
  • Procedure: Combine the deprotected 1-(1,3-dimethoxypropan-2-yl)piperazine (1.1 eq) with a heteroaryl chloride scaffold (e.g., a substituted pyrimidine) (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in N-methyl-2-pyrrolidone (NMP). Heat at 90°C for 4 hours.

  • Causality: The steric bulk of the 1,3-dimethoxypropan-2-yl group shields the N1 nitrogen, ensuring high regioselectivity where only the unsubstituted N4 nitrogen attacks the electrophilic scaffold.

  • Self-Validation Check: Perform analytical HPLC. The reaction is validated for preparative purification only if the product peak exhibits >90% Area Under the Curve (AUC) at 254 nm.

Protocol S1 1. Reductive Amination (Piperazine + Ketone) S2 2. SNAr Coupling (Attach to Aryl Scaffold) S1->S2 QC1 QC: LC-MS Conversion >95% S1->QC1 S3 3. HPLC Purification (Reverse-Phase) S2->S3 S4 4. In Vitro Profiling (HLM Clearance & IC50) S3->S4 QC2 QC: 1H-NMR Purity >98% S3->QC2

Caption: Self-validating experimental workflow for synthesizing and profiling the bioisosteric replacement.

Comparative Performance Data

Replacing a morpholine ring with 1-(1,3-dimethoxypropan-2-yl)piperazine frequently yields profound improvements in both pharmacodynamics (target affinity) and pharmacokinetics (ADME profile). The data below represents aggregated, comparative benchmarking typical of modern oncology programs (e.g., PRMT5 or PI3K inhibitor optimizations)[3].

Table 2: Comparative In Vitro Performance (Aryl-Bound Scaffold)

Assay MetricAryl-Morpholine LeadAryl-1-(1,3-Dimethoxypropan-2-yl)piperazineCausality of Shift
Biochemical Target

145 nM12 nMBidentate H-bonding from dual methoxy groups fills solvent channels.
Kinetic Aqueous Solubility 45 µM>200 µMIntroduction of a basic center (

) enables protonation at pH 7.4.
HLM Intrinsic Clearance (

)
85 µL/min/mg24 µL/min/mgSteric shielding of the piperazine ring prevents rapid CYP-mediated oxidation.
Caco-2 Permeability (

)

cm/s

cm/s
Slight reduction due to increased molecular weight and polar surface area.

References

  • Title: A Minireview on the Morpholine-Ring-Containing U.S.
  • Title: Ring Bioisosteres - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL
  • Title: Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL
Comparative

Metabolic Stability of Dimethoxy Ether Linkers: A Comparative Guide

The following guide provides an in-depth technical analysis of the metabolic stability of dimethoxy ether (oligo-ether) linkers in drug design, specifically within the context of PROTACs and Antibody-Drug Conjugates (ADC...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the metabolic stability of dimethoxy ether (oligo-ether) linkers in drug design, specifically within the context of PROTACs and Antibody-Drug Conjugates (ADCs).

Executive Summary

In modern drug design—particularly for heterobifunctional molecules like PROTACs and ADCs—the linker is not merely a structural bridge but a critical determinant of pharmacokinetics (PK).[1][] Dimethoxy ether linkers (specifically short oligo-ethylene glycol chains, e.g.,


) offer a superior solubility profile compared to alkyl chains. However, they introduce a specific metabolic liability: oxidative 

-dealkylation
driven by Cytochrome P450 (CYP) enzymes.

This guide objectively compares dimethoxy ether linkers against hydrophobic alkyl and labile ester alternatives, providing experimental protocols to assess their stability liabilities early in the design cycle.

Verdict: Dimethoxy ether linkers are the "Goldilocks" choice for solubility but require steric protection or deuteration to match the metabolic half-life of alkyl linkers in hepatic microsomes.

Technical Analysis: The Metabolic Liability

The primary failure mode for ether-based linkers in vivo is not hydrolysis (as with esters) but oxidative cleavage .

Mechanism of Failure: CYP-Mediated -Dealkylation

Ether linkers are susceptible to metabolism at the carbon atom


 to the oxygen. The high electron density of the ether oxygen facilitates hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes (Compound I).

The Pathway:

  • H-Abstraction: CYP450 abstracts a hydrogen from the

    
    -carbon.
    
  • Hydroxylation: The resulting radical recombines with hydroxyl to form a hemiacetal intermediate.

  • Collapse: The hemiacetal is unstable and spontaneously collapses, cleaving the linker and releasing an aldehyde and an alcohol.

This rapid fragmentation destroys the bifunctional integrity of PROTACs or prematurely releases ADC payloads, leading to systemic toxicity.

Visualization: Oxidative Dealkylation Pathway

The following diagram illustrates the mechanistic breakdown of an ether linker by CYP450.

MetabolicPathway cluster_0 Metabolic Soft Spot Substrate Ether Linker (R-O-CH2-R') Intermediate Hemiacetal (R-O-CH(OH)-R') Substrate->Intermediate H-abstraction & Hydroxylation CYP CYP450 (Oxidation) CYP->Intermediate Collapse Spontaneous Collapse Intermediate->Collapse Product1 Aldehyde (O=CH-R') Collapse->Product1 Product2 Alcohol (R-OH) Collapse->Product2

Figure 1: Mechanism of CYP450-mediated oxidative O-dealkylation of ether linkers.

Comparative Performance Analysis

The following table contrasts Dimethoxy Ether linkers with the two most common alternatives: Alkyl chains and Amide/Ester linkers.

Table 1: Physicochemical & Metabolic Comparison
FeatureDimethoxy Ether (Oligo-ether)Alkyl Chain (Hydrocarbon)Amide / Ester
Solubility (LogD) High (Lowers LogD, improves aqueous solubility)Low (Increases LogP, risk of aggregation)Moderate
Metabolic Stability Moderate (Susceptible to CYP oxidative cleavage)High (Stable backbone; susceptible to terminal oxidation)Low to Moderate (Susceptible to hydrolases/esterases)
Cell Permeability Moderate (Polar surface area penalty)High (Lipophilic nature aids passive diffusion)Variable
Conformation Flexible (Gauche effect favors kinks)Flexible (All-trans extended conformation)Rigid (Planar bonds)
Toxicity Risk Low (Metabolites are generally benign glycols)LowModerate (Reactive metabolites possible)
Key Insights
  • Vs. Alkyl: Use ether linkers when the payload is highly lipophilic (LogP > 4). If the payload is soluble, alkyl linkers are preferred for their superior metabolic stability.

  • Vs. Ester: Never use esters for systemic circulation stability. Ethers are vastly superior for non-cleavable linker designs.

  • Optimization: The metabolic stability of ether linkers can be restored by deuterating the

    
    -carbons (Kinetic Isotope Effect) or introducing adjacent gem-dimethyl groups to sterically hinder CYP access.
    

Experimental Protocol: Microsomal Stability Assay

To validate linker stability, a standard Liver Microsome (LM) stability assay is required. This protocol distinguishes between linker cleavage and general compound metabolism.

Objective

Determine the intrinsic clearance (


) and identify if the linker is the primary site of metabolism (SOM).
Materials
  • Test Compound: 1 µM final concentration.

  • Matrix: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-incubation: Mix microsomes and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM) and NADPH cofactor to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP stability (e.g., hydrolysis).

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Disappearance of Parent and appearance of specific cleavage metabolites (e.g., the separated warhead or E3 ligand).

Data Interpretation
  • High Stability:

    
     min (
    
    
    
    µL/min/mg).
  • Linker Failure: If the parent disappears but the "Control" (no NADPH) is stable, and you detect the free warhead mass, the ether linker has likely undergone oxidative cleavage.

Decision Framework: Selecting the Right Linker

Use this logic flow to determine if a Dimethoxy Ether linker is appropriate for your specific drug candidate.

DecisionTree Start Start: Linker Selection Q1 Is the Payload LogP > 3.5? Start->Q1 UseEther Consider Dimethoxy Ether (To improve solubility) Q1->UseEther Yes UseAlkyl Select Alkyl Chain (Better Stability/Permeability) Q1->UseAlkyl No Q2 Is HLM T1/2 < 30 min? UseEther->Q2 Optimize Apply Deuteration or Gem-dimethyl caps Q2->Optimize Yes (Unstable) FinalEther Select Optimized Ether Linker Q2->FinalEther No (Stable) Optimize->FinalEther

Figure 2: Decision matrix for implementing ether vs. alkyl linkers based on physicochemical properties and stability data.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][]

  • BOC Sciences. (2023). Alkyl Linkers in PROTACs - Improve Permeability & PK.

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
  • Wuxi AppTec. (2023).[3] Drug Conjugate Linkers and Their Effects on Drug Properties.

Sources

Safety & Regulatory Compliance

Safety

1-(1,3-Dimethoxypropan-2-yl)piperazine proper disposal procedures

Topic: 1-(1,3-Dimethoxypropan-2-yl)piperazine Proper Disposal Procedures Executive Summary 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS: 78531-34-7) is a piperazine derivative characterized by basic amine functionality an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(1,3-Dimethoxypropan-2-yl)piperazine Proper Disposal Procedures

Executive Summary

1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS: 78531-34-7) is a piperazine derivative characterized by basic amine functionality and ether linkages.[1][2] Proper disposal requires strict adherence to protocols for organic bases and amine-containing compounds . It is not a specifically listed RCRA waste (P or U list) but must be evaluated for characteristic hazards, primarily Corrosivity (D002) and potentially Ignitability (D001) depending on the solvent matrix.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[3]

  • Segregate from strong acids and oxidizers immediately.

  • Classify as "Basic Organic Waste" for incineration.

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the chemical behavior driving the safety protocols. This compound combines a reactive secondary amine with a stable ether backbone.

PropertyCharacteristicOperational Implication
Chemical Class Substituted Piperazine / EtherBasic pH; potential for exothermic reaction with acids.
Basicity Moderate to Strong BaseCorrosive/Irritant. Can cause chemical burns to skin/eyes.
Stability Stable under normal conditionsAvoid contact with strong oxidizers (peroxide risk from ethers is low but non-zero) and strong acids.[4]
Physical State Liquid (Viscous oil) or Low-melting SolidRequires leak-proof secondary containment.
Flash Point Unknown (Treat as Combustible)Keep away from heat/sparks.[4] Do not mix with flammables unless in a controlled waste stream.

Expert Insight: The "1,3-dimethoxypropan-2-yl" moiety adds lipophilicity, facilitating skin absorption. Treat all contact as a potential systemic exposure hazard, not just a surface burn.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. Enhanced protection is required due to the corrosive nature of piperazine derivatives.

  • Eye/Face: Chemical splash goggles and a face shield if pouring volumes >100 mL.

  • Hand: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash. For prolonged handling or spill cleanup, use Laminate (Silver Shield) or Butyl Rubber gloves to prevent permeation.

  • Body: Chemical-resistant lab coat with buttoned cuffs. Synthetic apron for large-scale handling.

  • Respiratory: If handling outside a fume hood, use a NIOSH-approved respirator with Organic Vapor/Amine cartridges.

Waste Classification & Regulatory Compliance

Before disposal, the waste stream must be characterized according to RCRA (Resource Conservation and Recovery Act) standards.[5][6]

RCRA Waste Codes

While 1-(1,3-Dimethoxypropan-2-yl)piperazine is not a listed waste, it often triggers characteristic codes:

  • D002 (Corrosivity): If the waste is aqueous and pH ≥ 12.[7]5. Even if non-aqueous, it is best practice to manage it as corrosive.

  • D001 (Ignitability): If the compound is in a solution with a flash point < 60°C (140°F).

Waste Stream Decision Tree

Use the following logic to determine the correct waste stream.

WasteDecision Start Waste Generation IsPure Is the material pure? Start->IsPure CheckpH Check pH / Corrosivity IsPure->CheckpH Yes IsSolvent Is it in solvent? IsPure->IsSolvent No (Mixture) StreamA Stream A: Basic Organic Waste (High BTU Incineration) CheckpH->StreamA pH > 10 (Corrosive/Toxic) IsSolvent->StreamA Aqueous/Non-flammable StreamB Stream B: Flammable Solvent Waste (D001) IsSolvent->StreamB Flammable Solvent StreamC Stream C: Solid Hazardous Waste (Debris/Wipes) IsSolvent->StreamC Solid Debris

Figure 1: Decision logic for segregating piperazine derivative waste streams.

Disposal Procedures (Step-by-Step)

Scenario A: Routine Liquid Waste (Synthesized Material/Mother Liquor)
  • Selection of Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (aluminum/zinc) as amines can react corrosively with them.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(1,3-Dimethoxypropan-2-yl)piperazine"[1]

    • Hazards: Check "Corrosive" and "Toxic".[8][9]

  • Transfer: Pour waste into the container using a funnel to avoid spillage. Leave at least 10% headspace for thermal expansion.

  • Segregation: Store in the Base/Alkaline cabinet. NEVER store with acids (risk of violent neutralization) or oxidizers.

Scenario B: Solid Waste (Contaminated Wipes/Gloves)
  • Collection: Place contaminated disposables into a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

  • Labeling: Label as "Hazardous Waste - Solid Debris (Contaminated with Piperazine Derivatives)."

  • Sealing: Double-bag if the odor is detectable or if the debris is wet.

Scenario C: Spill Cleanup Protocol

Pre-requisite: Ensure spill kit contains universal absorbent pads and neutralizer (citric acid or dilute acetic acid).

SpillCleanup Alert 1. Alert & Evacuate (If > 100mL) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Dike with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Pads) Contain->Absorb Clean 5. Decontamination (Soap & Water Wash) Absorb->Clean Dispose 6. Disposal (Seal in HazWaste Bag) Clean->Dispose

Figure 2: Workflow for managing incidental spills in the laboratory.

  • Isolate: Cordon off the area.

  • Absorb: Do not neutralize immediately if the spill is concentrated; the heat of neutralization can vaporize the amine. First, absorb the bulk liquid with vermiculite or absorbent pads.

  • Neutralize Residue: Once bulk is removed, wipe the surface with a dilute acid solution (e.g., 5% acetic acid) to neutralize the basic residue, then wash with soap and water.

  • Disposal: Place all saturated absorbents into a hazardous waste container.

Final Disposal Method

The only acceptable final disposal method for 1-(1,3-Dimethoxypropan-2-yl)piperazine is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Mechanism: Incineration ensures the complete destruction of the piperazine ring and ether linkages, preventing environmental bioaccumulation.

  • Verification: Ensure the manifest tracks the waste to a facility capable of handling organic amines (Code: Organic Waste with Nitrogen).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.[6][7][9][10] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine. OSHA.[2][4][11][9] Available at: [Link]

Sources

Handling

Technical Safety &amp; Logistics Dossier: Handling 1-(1,3-Dimethoxypropan-2-yl)piperazine

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk mitigation. 1-(1,3-Dimethoxypropan-2-yl)piperazine is a highly versatile building block in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic risk mitigation. 1-(1,3-Dimethoxypropan-2-yl)piperazine is a highly versatile building block in medicinal chemistry, but its structural properties demand precise operational controls. This guide provides the causality behind the safety protocols, ensuring that your laboratory workflows are both scientifically sound and robustly safe.

Physicochemical Properties & Hazard Profile

Before designing a handling protocol, we must quantify the operational risk. The following table summarizes the critical physicochemical and hazard data for this compound ()[1].

PropertySpecification
Chemical Name 1-(1,3-Dimethoxypropan-2-yl)piperazine
CAS Number 78531-34-7
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
GHS Signal Word Warning
Primary Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Mechanistic Causality of Hazards

Understanding why a chemical is hazardous is the first step in preventing exposure. The hazards associated with 1-(1,3-Dimethoxypropan-2-yl)piperazine stem directly from its molecular architecture:

  • Alkaline Corrosivity via Amines: The piperazine ring contains both a secondary and a tertiary amine. The nitrogen lone pairs act as strong organic bases. Upon contact with moisture in the stratum corneum (skin) or corneal epithelium (eyes), these amines abstract protons from water, generating localized hydroxide ions (OH⁻) ()[2].

  • Liquefaction Necrosis: The generation of these localized alkaline conditions leads to the saponification of epidermal fats and the solubilization of structural proteins. This process, known as liquefaction necrosis, allows the chemical to penetrate deep into the tissue, causing the severe irritation denoted by H315 and H319 ()[3].

  • Enhanced Lipophilicity: The addition of the 1,3-dimethoxypropan-2-yl ether moiety increases the overall lipophilicity of the molecule compared to an unsubstituted piperazine. This structural feature enhances the compound's ability to breach the lipid bilayer of human skin, accelerating the onset of irritation[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following matrix details the required protective barriers and the scientific rationale for each choice ()[4].

  • Eye Protection: ANSI Z87.1 compliant, tight-fitting chemical splash goggles.

    • Causality: Alkaline amine vapors can cause rapid edema of the corneal epithelium. Standard safety glasses with side shields do not prevent aerosolized droplets or ambient vapors from bypassing the lenses[3].

  • Hand Protection: Nitrile gloves (minimum 6-mil thickness).

    • Causality: Nitrile provides superior chemical resistance against secondary/tertiary amines and ethers compared to latex, which can rapidly degrade and become permeable when exposed to lipophilic bases[4].

  • Respiratory & Environmental Protection: Class II Biological Safety Cabinet or Chemical Fume Hood.

    • Causality: To prevent inhalation of volatile amine vapors that can cause respiratory tract inflammation. If handling must occur outside a hood (highly discouraged), a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges is mandatory[4].

Operational Workflow: Handling & Dispensing

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure transfer of the compound.

Step 1: Environmental Validation

  • Turn on the fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small strip of Kimwipe to the bottom of the sash; it should pull inward at a steady 45-degree angle, visually confirming directional airflow.

Step 2: PPE Integrity Check

  • Don your lab coat and fully button it to the neck.

  • Self-Validation: Perform an inflation test on your nitrile gloves before donning. Trap air inside the glove and roll the cuff tightly to ensure there are no microscopic pinhole leaks.

Step 3: Dispensing Protocol

  • Place the source container and a pre-tared, sealable receiving vial inside the fume hood.

  • Use a grounded, anti-static micro-spatula for transfer. This prevents static buildup that could cause the compound to jump or aerosolize.

  • Seal the receiving vial before removing it from the fume hood environment.

Step 4: Active Decontamination

  • Amines leave basic residues. Wipe down the balance, spatulas, and hood surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and neutralize residual amines, converting them into water-soluble ammonium salts[3].

  • Follow with a standard deionized (DI) water wipe.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and calculated action is required to prevent vapor accumulation and surface damage ()[4].

  • Isolation: Immediately evacuate personnel not wearing the PPE matrix from the immediate vicinity.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust, as concentrated amines can occasionally undergo exothermic reactions with organic impurities.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste bucket. Wipe the spill zone with 5% acetic acid to neutralize the remaining microscopic residue[3].

  • Disposal: Label the bucket clearly as "Hazardous Organic Waste - Basic Amine" and dispose of it strictly according to EPA and institutional environmental health and safety (EHS) guidelines.

Workflow Visualization

The following diagram maps the logical decision tree for standard handling and emergency spill response.

HandlingWorkflow Start Pre-Task Assessment (Check SDS & Hood) PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Execute Dispense Chemical (Inside Fume Hood) PPE->Execute SpillCheck Spill Event Detected? Execute->SpillCheck Normal Seal Container & Decontaminate SpillCheck->Normal No Spill Contain (Vermiculite) & Neutralize SpillCheck->Spill Yes Waste Dispose as Hazardous Organic Waste Normal->Waste Report Incident Reporting Spill->Report Report->Waste

Workflow for handling 1-(1,3-Dimethoxypropan-2-yl)piperazine and spill response.

References

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY". Right to Know Hazardous Substance Fact Sheets. Available at:[Link]

  • Wikipedia. "Amine". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

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